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3-Amino-5-ethylthio-1,2,4-thiadiazole

Cat. No.: B160474
CAS No.: 129500-80-7
M. Wt: 161.3 g/mol
InChI Key: ZYSPGIBSPDMQHF-UHFFFAOYSA-N
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Description

3-Amino-5-ethylthio-1,2,4-thiadiazole, also known as this compound, is a useful research compound. Its molecular formula is C4H7N3S2 and its molecular weight is 161.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3S2 B160474 3-Amino-5-ethylthio-1,2,4-thiadiazole CAS No. 129500-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylsulfanyl-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S2/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSPGIBSPDMQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375692
Record name 3-Amino-5-ethylthio-1,2,4-thiadiazole
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Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129500-80-7
Record name 3-Amino-5-ethylthio-1,2,4-thiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129500-80-7
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 3-Amino-5-ethylthio-1,2,4-thiadiazole, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, one-step synthesis in the current literature, this document outlines a reliable, two-step approach. This pathway involves the initial synthesis of the key intermediate, 3-amino-5-mercapto-1,2,4-thiadiazole, followed by a selective S-alkylation to yield the final product.

I. Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed through a two-step sequence. The first step involves the oxidative cyclization of dithiobiuret to form 3-amino-5-mercapto-1,2,4-thiadiazole. The subsequent step is the S-alkylation of the thiol group of this intermediate with an appropriate ethylating agent to introduce the ethylthio moiety.

Synthesis_Pathway Dithiobiuret Dithiobiuret Intermediate 3-Amino-5-mercapto- 1,2,4-thiadiazole Dithiobiuret->Intermediate Oxidative Cyclization FinalProduct 3-Amino-5-ethylthio- 1,2,4-thiadiazole Intermediate->FinalProduct S-alkylation

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole

This procedure is based on the oxidative cyclization of dithiobiuret.[1]

Experimental Workflow:

Step1_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dithiobiuret Dithiobiuret Mix Dissolve Dithiobiuret in NaOH(aq) Dithiobiuret->Mix NaOH NaOH NaOH->Mix H2O2 H₂O₂ Oxidize Add H₂O₂ dropwise at 0-5°C H2O2->Oxidize Mix->Oxidize Stir Stir at room temperature Oxidize->Stir Acidify Acidify with HCl Stir->Acidify Filter Filter the precipitate Acidify->Filter Wash Wash with water Filter->Wash Dry Dry the product Wash->Dry 3-Amino-5-mercapto-1,2,4-thiadiazole 3-Amino-5-mercapto-1,2,4-thiadiazole Dry->3-Amino-5-mercapto-1,2,4-thiadiazole

Caption: Experimental workflow for the synthesis of the key intermediate.

Methodology:

  • Dissolution: Dithiobiuret is dissolved in an aqueous solution of sodium hydroxide at room temperature.

  • Oxidation: The solution is cooled to 0-5 °C in an ice bath. Hydrogen peroxide (30%) is added dropwise with constant stirring, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

  • Acidification: The reaction mixture is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 5-6, leading to the precipitation of the product.

  • Isolation: The precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford 3-amino-5-mercapto-1,2,4-thiadiazole.

Quantitative Data:

ParameterValueReference
Starting MaterialDithiobiuret[1]
Oxidizing AgentHydrogen Peroxide (H₂O₂)[1]
BaseSodium Hydroxide (NaOH)[1]
SolventWater[1]
Reaction Temperature0-5 °C (addition), Room Temp. (stirring)[1]
Theoretical YieldNot explicitly stated, but oxidative cyclizations of this type generally proceed in moderate to good yields.
Step 2: Synthesis of this compound

This proposed procedure involves the S-alkylation of the synthesized 3-amino-5-mercapto-1,2,4-thiadiazole.

Experimental Workflow:

Step2_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Intermediate 3-Amino-5-mercapto- 1,2,4-thiadiazole Mix Suspend Intermediate and Base in Solvent Intermediate->Mix Base Base (e.g., K₂CO₃) Base->Mix Solvent Solvent (e.g., Acetone) Solvent->Mix EtI Ethyl Iodide Add_EtI Add Ethyl Iodide EtI->Add_EtI Mix->Add_EtI Reflux Reflux the mixture Add_EtI->Reflux Filter_salts Filter off inorganic salts Reflux->Filter_salts Evaporate Evaporate the solvent Filter_salts->Evaporate Recrystallize Recrystallize the crude product Evaporate->Recrystallize This compound This compound Recrystallize->this compound

Caption: Proposed experimental workflow for the S-alkylation step.

Methodology:

  • Suspension: 3-Amino-5-mercapto-1,2,4-thiadiazole is suspended in a suitable polar aprotic solvent such as acetone or acetonitrile. A slight excess of a mild base, such as potassium carbonate or triethylamine, is added to the suspension.

  • Alkylation: A stoichiometric amount of an ethylating agent, such as ethyl iodide or ethyl bromide, is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • Isolation: The solvent is removed from the filtrate under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Quantitative Data (Proposed):

ParameterProposed Value/Reagent
Starting Material3-Amino-5-mercapto-1,2,4-thiadiazole
Alkylating AgentEthyl Iodide or Ethyl Bromide
BasePotassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
SolventAcetone or Acetonitrile
Reaction TemperatureReflux
Expected YieldS-alkylation reactions of this nature are typically high-yielding (>80%).

III. Data Summary

The following tables summarize the key quantitative data for the proposed synthesis of this compound.

Table 1: Reactants and Reagents

StepCompound NameRoleMolar Mass ( g/mol )
1DithiobiuretStarting Material118.20
1Sodium HydroxideBase40.00
1Hydrogen PeroxideOxidizing Agent34.01
1Hydrochloric AcidAcid36.46
23-Amino-5-mercapto-1,2,4-thiadiazoleStarting Material133.19
2Ethyl IodideAlkylating Agent155.97
2Potassium CarbonateBase138.21

Table 2: Reaction Conditions and Expected Outcomes

StepReaction TypeSolventTemperature (°C)DurationExpected Yield
1Oxidative CyclizationWater0-5 (addition), RT (stirring)~3 hoursModerate to Good
2S-alkylationAcetoneReflux (~56 °C)2-4 hours>80% (estimated)

IV. Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic pathway for this compound. The two-step approach, commencing with the oxidative cyclization of dithiobiuret followed by S-alkylation, is based on established and reliable chemical transformations. The provided experimental protocols and workflows offer a clear roadmap for researchers and scientists in the field of drug discovery and development to synthesize this target molecule for further investigation. It is recommended that the reaction conditions for the S-alkylation step be optimized on a small scale to achieve the highest possible yield and purity.

References

3-Amino-5-ethylthio-1,2,4-thiadiazole CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 129500-80-7

Molecular Formula: C₄H₇N₃S₂

Molecular Weight: 161.25 g/mol

Executive Summary

This document provides the available physicochemical properties of 3-Amino-5-ethylthio-1,2,4-thiadiazole and presents a generalized overview of the synthesis, chemical behavior, and known biological applications of the broader class of 3-amino-1,2,4-thiadiazole derivatives. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.

Physicochemical Properties of this compound

While detailed experimental data is scarce, the basic molecular properties have been calculated and are provided in the table below.

PropertyValueSource
CAS Number129500-80-7[1][2][3]
Molecular FormulaC₄H₇N₃S₂[4]
Molecular Weight161.25[4]
AppearanceSolid (predicted)-
PurityTypically offered at ≥98% by commercial suppliers[5]

General Synthesis of 3-Amino-1,2,4-Thiadiazole Derivatives

Detailed experimental protocols for the synthesis of this compound are not published. However, general methods for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles are documented. A common approach involves the oxidative cyclization of N-guanyl-thioamides or related precursors.

Representative Experimental Protocol: Synthesis of 3-Substituted-5-amino-1,2,4-thiadiazoles via Oxidative Cyclization

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

Materials:

  • Substituted amidine

  • Elemental sulfur

  • An appropriate oxidant (e.g., air, iodine, phenyliodine(III) bis(trifluoroacetate))

  • Solvent (e.g., Dimethylformamide (DMF), water)

  • Base (e.g., Sodium Carbonate)

Procedure:

  • The substituted amidine is dissolved in the chosen solvent.

  • Elemental sulfur and a suitable base are added to the reaction mixture.

  • The reaction is stirred at room temperature or heated, depending on the specific substrates and chosen method.

  • The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up. This may involve filtration to remove solids, extraction with an organic solvent, and washing with water or brine.

  • The crude product is purified, typically by recrystallization or column chromatography, to yield the desired 3-substituted-5-amino-1,2,4-thiadiazole.

General Synthesis Workflow for 3-Substituted 5-Amino-1,2,4-Thiadiazoles

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amidine Substituted Amidine Oxidation Oxidative Cyclization Amidine->Oxidation Sulfur Elemental Sulfur Sulfur->Oxidation Base Base (e.g., Na2CO3) Base->Oxidation Solvent Solvent (e.g., DMF) Solvent->Oxidation Workup Aqueous Workup / Extraction Oxidation->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Product 3-Substituted-5-amino-1,2,4-thiadiazole Purification->Product G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval A Synthesis of 1,2,4-Thiadiazole Analogs B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro & In Vivo Efficacy Studies D->E F ADMET Profiling E->F G Phase I (Safety) F->G H Phase II (Efficacy) G->H I Phase III (Pivotal Trials) H->I J New Drug Application (NDA) Submission I->J K Market Launch J->K

References

Structural Characterization of 3-Amino-5-ethylthio-1,2,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 3-Amino-5-ethylthio-1,2,4-thiadiazole. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and provides predicted structural data based on established principles of organic spectroscopy and crystallography. Furthermore, it offers detailed experimental protocols for the key analytical techniques required for its full structural elucidation. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Introduction to this compound

This compound is a heterocyclic compound featuring a 1,2,4-thiadiazole core, which is a prominent scaffold in medicinal chemistry. The 1,2,4-thiadiazole ring system is known to exhibit a wide range of biological activities. The presence of an amino group at the 3-position and an ethylthio group at the 5-position suggests potential for this molecule to engage in various biological interactions, making its structural characterization a critical step in understanding its potential as a therapeutic agent.

Compound Identity:

PropertyValue
IUPAC Name 5-(Ethylthio)-1,2,4-thiadiazol-3-amine
CAS Number 129500-80-7
Molecular Formula C₄H₇N₃S₂
Molecular Weight 161.25 g/mol

Predicted Structural and Spectroscopic Data

The following tables summarize the predicted structural and spectroscopic data for this compound, inferred from data reported for analogous 3-amino-5-substituted-1,2,4-thiadiazoles and related heterocyclic systems.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH₂7.0 - 8.0Broad Singlet-
-S-CH₂ -CH₃2.8 - 3.2Quartet~7.4
-S-CH₂-CH₃ 1.2 - 1.5Triplet~7.4

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3 (C-NH₂)170 - 180
C5 (C-SEt)185 - 195
-S-CH₂ -CH₃25 - 35
-S-CH₂-CH₃ 13 - 18
Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300 - 3500Medium, Doublet
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch (Thiadiazole ring)1600 - 1650Medium to Strong
N-H Bend (Amino)1550 - 1620Medium
C-N Stretch1300 - 1400Medium
C-S Stretch600 - 800Weak to Medium
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment Ion
161[M]⁺ (Molecular Ion)
132[M - C₂H₅]⁺
104[M - SC₂H₅]⁺
78[C₂H₂N₂S]⁺

Experimental Protocols for Structural Characterization

Detailed methodologies for the key experiments required for the structural elucidation of this compound are provided below.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.[1][2][3][4]

Methodology:

  • Crystal Growth: High-quality single crystals of the title compound are grown. Common methods include slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a mixture), vapor diffusion, or cooling of a saturated solution.[2]

  • Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.[3] The crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the connectivity and chemical environment of atoms in a molecule.[5][6][7]

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters to be recorded include chemical shifts (δ), integration values, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J).

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling. This provides the chemical shifts of all unique carbon atoms.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is performed:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds, revealing long-range connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[8][9][10]

Methodology:

  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The spectrum is an average of multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The absorption bands are analyzed to identify characteristic vibrations of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns, which can provide structural clues.[8][9][10][11]

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.

  • Ionization: The sample molecules are ionized. In Electron Ionization (EI), used in GC-MS, the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. In ESI, the sample is sprayed from a charged capillary, forming protonated or deprotonated molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive structural characterization of a novel heterocyclic compound like this compound.

G Workflow for Structural Characterization of a Novel Heterocyclic Compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataIntegration Data Integration & Analysis NMR->DataIntegration IR->DataIntegration MS->DataIntegration XRay X-ray Diffraction Analysis CrystalGrowth->XRay XRay->DataIntegration StructureVerification Final Structure Verification DataIntegration->StructureVerification

Caption: Workflow for the structural characterization of a novel compound.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of this compound based on data from analogous compounds. The detailed experimental protocols offer a clear roadmap for researchers to perform a comprehensive structural analysis. The provided workflow visualization further clarifies the logical progression of experiments from synthesis to final structure verification. This document aims to facilitate the research and development of novel thiadiazole-based compounds for potential therapeutic applications.

References

3-Amino-5-ethylthio-1,2,4-thiadiazole mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

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Spectroscopic and Synthetic Insights into 3-Amino-5-ethylthio-1,2,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for 3-Amino-5-ethylthio-1,2,4-thiadiazole. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from a closely related analogue, 5-Amino-3-methyl-1,2,4-thiadiazole, to provide representative spectroscopic information. A comprehensive, generalized experimental protocol for the synthesis and characterization of 3-amino-5-substituted-1,2,4-thiadiazoles is also presented.

Spectroscopic Data

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR data for 5-Amino-3-methyl-1,2,4-thiadiazole, which serves as a proxy for this compound[1]. The key differences in the spectra of the target compound would be the presence of signals corresponding to the ethylthio group (a quartet and a triplet in ¹H NMR, and two additional signals in ¹³C NMR) and the absence of the methyl signal.

Table 1: ¹H NMR Spectroscopic Data for 5-Amino-3-methyl-1,2,4-thiadiazole [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
7.82br s2H-NH₂DMSO-d₆
2.23s3H-CH₃DMSO-d₆
2.31s3H-CH₃CD₃OD

Table 2: ¹³C NMR Spectroscopic Data for 5-Amino-3-methyl-1,2,4-thiadiazole [1]

Chemical Shift (δ) ppmAssignmentSolvent
183.2C5 (C-NH₂)DMSO-d₆
169.2C3 (C-CH₃)DMSO-d₆
18.7-CH₃DMSO-d₆
185.6C5 (C-NH₂)CD₃OD
171.0C3 (C-CH₃)CD₃OD
18.5-CH₃CD₃OD

1.2. Infrared (IR) Spectroscopy

The IR spectrum of 5-Amino-3-methyl-1,2,4-thiadiazole provides a reference for the expected vibrational frequencies of the 1,2,4-thiadiazole core and the amino group[1]. For this compound, additional peaks corresponding to the C-H stretching and bending of the ethyl group would be anticipated.

Table 3: IR Spectroscopic Data for 5-Amino-3-methyl-1,2,4-thiadiazole [1]

Wavenumber (cm⁻¹)Assignment
3265, 3073N-H stretching vibrations of -NH₂
2766C-H stretching
1645N-H bending (scissoring) of -NH₂
1537, 1489C=N and N=N stretching in the thiadiazole ring
1379, 1331C-N stretching
1123, 997, 808Ring vibrations
590, 577Out-of-plane bending

Experimental Protocols

The following sections detail a generalized experimental protocol for the synthesis and spectroscopic characterization of 3-amino-5-substituted-1,2,4-thiadiazoles, adapted from established methods for similar compounds[1][2][3][4].

2.1. Synthesis of this compound

A common and effective method for the synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles involves the oxidative cyclization of an appropriate N-imidoyl thiourea derivative. An iodine-mediated approach is often employed due to its mild conditions and high efficiency[3][4].

Materials and Reagents:

  • N-Guanyl-S-ethylisothiourea (or a similar precursor)

  • Molecular Iodine (I₂)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine, Sodium bicarbonate)

  • Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)

  • Potassium bromide (KBr) for IR spectroscopy

Procedure:

  • Preparation of the Precursor: The starting N-imidoyl thiourea can be synthesized from the reaction of a corresponding amidine with an isothiocyanate.

  • Cyclization: To a solution of the N-imidoyl thiourea (1 equivalent) in an anhydrous solvent, a base (1.2 equivalents) is added, and the mixture is stirred at room temperature.

  • Molecular iodine (1.1 equivalents) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

2.2. NMR Spectroscopic Analysis

Sample Preparation:

  • Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.0 ppm).

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, standard acquisition parameters are used.

  • For ¹³C NMR, a proton-decoupled sequence is typically employed.

2.3. IR Spectroscopic Analysis

Sample Preparation:

  • A small amount of the solid sample is finely ground with dry KBr powder in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

  • A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mandatory Visualizations

3.1. Synthetic Workflow

The following diagram illustrates the generalized synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Precursor Synthesis cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Final Product cluster_purification Purification & Analysis Amidine Amidine Precursor Reaction1 Reaction in Anhydrous Solvent Amidine->Reaction1 Isothiocyanate Ethyl Isothiocyanate Isothiocyanate->Reaction1 Thiourea N-Imidoyl Thiourea Reaction1->Thiourea Reaction2 Iodine-Mediated Oxidative Cyclization Thiourea->Reaction2 Product 3-Amino-5-ethylthio- 1,2,4-thiadiazole Reaction2->Product Purification Work-up & Purification Product->Purification Analysis Spectroscopic Characterization (NMR, IR) Purification->Analysis

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

Extensive searches did not yield any information regarding specific signaling pathways in which this compound is involved. The biological activity of this particular compound is not well-documented in publicly available literature.

Disclaimer: The spectroscopic data presented in this guide is based on a close structural analogue and should be used as a reference. Actual experimental values for this compound may vary. The synthetic protocol is a generalized procedure and may require optimization for specific laboratory conditions.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole core, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic handles have led to the development of a diverse array of compounds with significant biological activities. This in-depth technical guide traces the historical journey of 1,2,4-thiadiazole compounds, from their initial discovery to the evolution of their synthesis, providing a comprehensive resource for researchers in the field.

The Genesis of a Ring System: Early Descriptions and the First Synthesis

The conceptualization of the 1,2,4-thiadiazole ring system dates back to the early 19th century. While a definitive first description in 1821 is cited in some literature, the specific publication remains elusive. However, it was not until the mid-20th century that the first authenticated synthesis and characterization of a 1,2,4-thiadiazole derivative were reported. This seminal work laid the foundation for the exploration of this intriguing class of heterocyclic compounds.

A significant milestone in the history of 1,2,4-thiadiazole chemistry was the work of Friedrick Kurzer in 1965 , who extensively explored the synthesis and reactivity of these compounds, contributing significantly to the understanding of their chemical behavior. His work, along with that of other pioneers, opened the door to the systematic investigation of 1,2,4-thiadiazoles and their potential applications.

The Evolution of Synthetic Methodologies

The synthetic strategies for constructing the 1,2,4-thiadiazole ring have evolved considerably over the decades, moving from classical condensation reactions to more sophisticated and efficient modern techniques.

Foundational Syntheses: The Era of Condensation and Cyclization

The early syntheses of 1,2,4-thiadiazoles primarily relied on the cyclization of pre-formed acyclic precursors containing the requisite N-C-N-S-C framework. A cornerstone of this approach is the oxidative dimerization of thioamides . This method, which involves the oxidation of a thioamide to form a disulfide intermediate followed by cyclization, has been a workhorse for the synthesis of symmetrically substituted 3,5-dialkyl- or 3,5-diaryl-1,2,4-thiadiazoles.

Another classical and versatile approach involves the reaction of amidines with sulfur-containing reagents . This strategy allows for the construction of unsymmetrically substituted 1,2,4-thiadiazoles, a crucial advantage for developing structure-activity relationships in drug discovery.

Modern Synthetic Innovations

In recent years, the synthetic chemist's toolbox for accessing 1,2,4-thiadiazoles has expanded significantly, with a focus on efficiency, atom economy, and functional group tolerance.

The [3+2] cycloaddition of nitrile sulfides with nitriles or other dipolarophiles has emerged as a powerful tool for the regioselective synthesis of 1,2,4-thiadiazoles. This method offers a high degree of control over the substitution pattern of the resulting heterocyclic ring.

The advent of transition-metal catalysis has revolutionized the functionalization of heterocyclic compounds, and 1,2,4-thiadiazoles are no exception. Palladium- and copper-catalyzed cross-coupling reactions have enabled the introduction of a wide range of substituents at various positions of the thiadiazole ring, facilitating the rapid generation of compound libraries for biological screening.

Key Experimental Protocols: A Glimpse into the Past and Present

To provide a practical understanding of the synthetic evolution, this section details a representative historical and a modern experimental protocol for the synthesis of 1,2,4-thiadiazole derivatives.

Historical Protocol: Oxidative Dimerization of Thiobenzamide (Conceptual Recreation)

This protocol is a conceptual recreation based on early literature descriptions of thioamide dimerization.

Objective: To synthesize 3,5-diphenyl-1,2,4-thiadiazole.

Reagents:

  • Thiobenzamide

  • Oxidizing agent (e.g., iodine, hydrogen peroxide)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • A solution of thiobenzamide in a suitable solvent is prepared in a round-bottom flask.

  • The oxidizing agent is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred for several hours until the starting material is consumed (monitored by thin-layer chromatography).

  • The reaction is quenched by the addition of a reducing agent (e.g., sodium thiosulfate solution) if iodine is used as the oxidant.

  • The product is isolated by filtration or extraction with an organic solvent.

  • Purification is achieved by recrystallization from an appropriate solvent.

Modern Protocol: One-Pot Synthesis of 3-Alkyl-5-aryl-1,2,4-thiadiazoles

Based on contemporary synthetic methodologies.

Objective: To synthesize a 3-alkyl-5-aryl-1,2,4-thiadiazole derivative.

Reagents:

  • A nitrile (R-CN)

  • A thioamide (Ar-C(S)NH2)

  • Iodine (I2)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (10 mL) in a sealed tube is added iodine (1.5 mmol).

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (15 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-alkyl-5-aryl-1,2,4-thiadiazole.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic approaches to 1,2,4-thiadiazole derivatives, providing a comparative overview of their efficiency.

Table 1: Comparison of Synthetic Methods for 3,5-Disubstituted-1,2,4-thiadiazoles

Synthetic MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsTypical Yields (%)
Oxidative Dimerization of ThioamidesThioamidesVarious oxidizing agentsRoom temperature to refluxing, variable times40-90
Amidines and Sulfur ReagentsAmidines, isothiocyanates, thioamidesOxidants (e.g., I2, H2O2)Room temperature to elevated temperatures50-95
1,3-Dipolar CycloadditionNitrile sulfides, nitrilesThermal or catalytic activationElevated temperatures60-85
Modern One-Pot SynthesesNitriles, thioamidesIodine80 °C, 12 hours60-85

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows.

G Oxidative Dimerization of Thioamides Thioamide1 Thioamide (R-C(S)NH2) Disulfide Disulfide Intermediate Thioamide1->Disulfide Thioamide2 Thioamide (R-C(S)NH2) Thioamide2->Disulfide Oxidant Oxidizing Agent Oxidant->Disulfide Oxidation Thiadiazole 3,5-Disubstituted-1,2,4-Thiadiazole Disulfide->Thiadiazole Cyclization (- H2S) G Modern One-Pot Synthesis Workflow Start Start: Nitrile and Thioamide in DCM AddIodine Add Iodine (I2) Start->AddIodine Heat Heat at 80 °C for 12h in a sealed tube AddIodine->Heat Cool Cool to Room Temperature Heat->Cool Quench Quench with aq. Na2S2O3 Cool->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Pure 3-Alkyl-5-aryl-1,2,4-thiadiazole Purify->End

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-ethylthio-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the heterocyclic compound 3-Amino-5-ethylthio-1,2,4-thiadiazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents illustrative data based on the known properties of structurally similar thiadiazole derivatives. The primary focus of this guide is to provide detailed experimental protocols that can be adapted to determine the precise solubility and stability profiles of this compound or other related compounds in a laboratory setting.

Introduction

This compound is a member of the thiadiazole family, a class of heterocyclic compounds that are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The physicochemical properties of a compound, such as its solubility and stability, are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development and shelf-life. This guide offers a foundational understanding of these properties for this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its bioavailability. Poor aqueous solubility can lead to low absorption and therapeutic efficacy. The solubility of this compound is expected to be influenced by the solvent's polarity, pH, and temperature.

Illustrative Solubility Data

The following table summarizes the anticipated solubility of this compound in various solvents at ambient temperature. This data is illustrative and should be confirmed by experimental analysis.

SolventTypeExpected Solubility (mg/mL)
Water (pH 7.4)Polar Protic< 0.1 (Practically Insoluble)
Phosphate Buffer (pH 7.4)Aqueous Buffer< 0.1 (Practically Insoluble)
0.1 N HClAqueous Acidic0.1 - 1.0 (Slightly Soluble)
0.1 N NaOHAqueous Basic0.1 - 1.0 (Slightly Soluble)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100 (Freely Soluble)
N,N-Dimethylformamide (DMF)Polar Aprotic> 100 (Freely Soluble)
EthanolPolar Protic1.0 - 10 (Sparingly Soluble)
MethanolPolar Protic1.0 - 10 (Sparingly Soluble)
AcetonitrilePolar Aprotic1.0 - 10 (Sparingly Soluble)
DichloromethaneNonpolar< 1.0 (Slightly Soluble)
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, DMSO, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let undissolved particles settle.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility in mg/mL or mol/L.

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. The stability of this compound should be evaluated under various stress conditions, including changes in temperature, humidity, pH, and exposure to light. 1,2,4-thiadiazoles are generally considered to be stable aromatic ring systems.

Illustrative Stability Data (Forced Degradation)

The following table provides an example of the expected stability of this compound under forced degradation conditions.

ConditionTimeExpected Degradation (%)Major Degradation Products
80°C (Solid State)7 days< 5%Not significant
40°C / 75% RH (Solid State)30 days< 5%Not significant
0.1 N HCl (Solution)24 hours5 - 15%Hydrolysis products
0.1 N NaOH (Solution)24 hours10 - 25%Hydrolysis, ring opening
3% H₂O₂ (Solution)24 hours15 - 30%Oxidation products (e.g., sulfoxides)
Photostability (ICH Q1B)-5 - 10%Photodegradation products
Experimental Protocol for Stability Indicating Assay (Forced Degradation Study)

This protocol describes a typical forced degradation study to assess the intrinsic stability of a compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature and humidity controlled chambers

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • HPLC with a photodiode array (PDA) or mass spectrometric (MS) detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60-80°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.

  • Thermal Degradation (Solid State): Place the solid compound in a temperature-controlled oven (e.g., at 80°C) for a specified duration.

  • Humidity Stress (Solid State): Store the solid compound in a humidity chamber (e.g., at 40°C / 75% RH) for a specified duration.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: At each time point, analyze the stressed samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products using techniques like mass spectrometry (MS) and NMR if necessary.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound.

G Workflow for Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start Solubility Testing sol_method Select Solvents (Aqueous & Organic) sol_start->sol_method sol_exp Perform Shake-Flask Experiment sol_method->sol_exp sol_quant Quantify Concentration (HPLC/UV-Vis) sol_exp->sol_quant sol_data Analyze Solubility Data sol_quant->sol_data sol_end Solubility Profile Established sol_data->sol_end report Comprehensive Technical Report sol_end->report stab_start Start Stability Testing stab_method Develop Stability-Indicating Analytical Method stab_start->stab_method stab_stress Perform Forced Degradation (Acid, Base, Oxidation, Light, Heat) stab_method->stab_stress stab_analyze Analyze Samples (HPLC-PDA/MS) stab_stress->stab_analyze stab_degrad Identify Degradation Products stab_analyze->stab_degrad stab_end Stability Profile Established stab_degrad->stab_end stab_end->report compound Test Compound: This compound compound->sol_start compound->stab_start

Caption: Workflow for solubility and stability assessment.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While the provided data tables are illustrative, the detailed experimental protocols offer a robust methodology for researchers to determine the specific physicochemical properties of this compound. A thorough understanding of solubility and stability is paramount for the successful development of new chemical entities in the pharmaceutical and agrochemical industries.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on a two-step process commencing with the formation of an N-amidino-S-ethylisothiourea intermediate from guanidine, followed by an iodine-mediated oxidative cyclization to yield the target 1,2,4-thiadiazole. This protocol includes comprehensive experimental procedures, tables of reactants and expected products, and a visual representation of the synthetic workflow.

Introduction

The 1,2,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target compound, this compound, possesses key structural features, including an amino group and an ethylthio substituent, which are amenable to further chemical modification for the development of new therapeutic agents. The synthetic route outlined herein is based on established chemical transformations for the construction of the 1,2,4-thiadiazole ring system, providing a reliable method for accessing this and analogous compounds for research and drug discovery programs.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence as illustrated in the workflow diagram below. The initial step involves the formation of an S-ethylated dithiocarbamate derivative of guanidine, which serves as the open-chain precursor. The subsequent step is an intramolecular oxidative cyclization to form the stable aromatic 1,2,4-thiadiazole ring.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidative Cyclization Guanidine Guanidine Hydrochloride Reaction1 Reaction Guanidine->Reaction1 CS2_EtI Carbon Disulfide & Ethyl Iodide CS2_EtI->Reaction1 Base1 Potassium Hydroxide Base1->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Precursor N-Amidino-S-ethylisothiourea Intermediate Reaction2 Cyclization Precursor->Reaction2 Reaction1->Precursor Oxidant Iodine (I2) Oxidant->Reaction2 Base2 Potassium Carbonate Base2->Reaction2 Solvent2 1,4-Dioxane Solvent2->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Amidino-S-ethylisothiourea Intermediate

This procedure details the formation of the open-chain precursor required for the subsequent cyclization. The reaction involves the nucleophilic addition of guanidine to carbon disulfide, followed by S-alkylation with ethyl iodide.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Guanidine HydrochlorideCH₅N₃·HCl95.53100.96 g
Potassium HydroxideKOH56.11201.12 g
Carbon DisulfideCS₂76.14100.60 mL (0.76 g)
Ethyl IodideC₂H₅I155.97100.81 mL (1.56 g)
Ethanol (absolute)C₂H₅OH46.07-50 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (1.12 g, 20 mmol) in absolute ethanol (30 mL).

  • To the stirred solution, add guanidine hydrochloride (0.96 g, 10 mmol). Stir the mixture at room temperature for 15 minutes.

  • Cool the mixture in an ice bath and add carbon disulfide (0.60 mL, 10 mmol) dropwise over 10 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Add ethyl iodide (0.81 mL, 10 mmol) to the mixture and stir at room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude N-amidino-S-ethylisothiourea intermediate. Further purification can be achieved by recrystallization from ethanol if necessary.

Step 2: Oxidative Cyclization to this compound

This protocol describes the iodine-mediated intramolecular oxidative N-S bond formation to construct the 1,2,4-thiadiazole ring.[1][2]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass
N-Amidino-S-ethylisothioureaC₄H₁₀N₄S₂178.28 (expected)50.89 g
Iodine (I₂)I₂253.815.51.40 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.21101.38 g
1,4-DioxaneC₄H₈O₂88.11-30 mL
5% Sodium Thiosulfate Solution (aq)Na₂S₂O₃158.11-As needed
Ethyl AcetateC₄H₈O₂88.11-As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve the N-amidino-S-ethylisothiourea intermediate (0.89 g, 5 mmol) in 1,4-dioxane (30 mL).

  • Add potassium carbonate (1.38 g, 10 mmol) to the solution.

  • To the stirred suspension, add iodine (1.40 g, 5.5 mmol) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 12-14 hours.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 5% aqueous sodium thiosulfate solution until the color of iodine disappears.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

Expected Product Characterization:

PropertyExpected Value
Molecular Formula C₄H₆N₄S₂
Molar Mass 174.25 g/mol
Appearance Off-white to pale yellow solid
¹H NMR δ (ppm): ~1.3-1.4 (t, 3H, -CH₃), ~3.0-3.2 (q, 2H, -S-CH₂-), ~5.5-6.0 (s, 2H, -NH₂)
¹³C NMR δ (ppm): ~15 ( -CH₃), ~30 (-S-CH₂-), ~160 (C5), ~170 (C3)
IR (cm⁻¹) ~3300-3100 (N-H stretch), ~1640 (C=N stretch), ~1550 (N-H bend)
Mass Spec (ESI) m/z: 175.0 [M+H]⁺

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Carbon disulfide is highly flammable and toxic; handle with extreme care.

  • Ethyl iodide is a lachrymator and should be handled with caution.

  • Iodine is corrosive and can cause stains; avoid contact with skin and clothing.

  • 1,4-Dioxane is a potential carcinogen and should be handled with appropriate safety measures.

  • Dispose of all chemical waste according to institutional guidelines.

References

Applications of 3-Amino-5-ethylthio-1,2,4-thiadiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The subject of this application note, 3-Amino-5-ethylthio-1,2,4-thiadiazole, and its close analogues, are of particular interest due to their potential as therapeutic agents. This document provides a detailed overview of the known applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate further research and drug development.

Overview of Medicinal Chemistry Applications

Derivatives of the 1,2,4-thiadiazole and the closely related 1,3,4-thiadiazole core have been extensively investigated for a variety of pharmacological activities. These compounds are recognized for their ability to interact with various biological targets, attributed in part to the mesoionic character of the thiadiazole ring which allows for cellular membrane permeability.[1] The sulfur atom in the ring contributes to improved liposolubility, a desirable property for drug candidates. The amino and ethylthio substitutions at the 3 and 5 positions of the 1,2,4-thiadiazole ring can be further modified to optimize potency, selectivity, and pharmacokinetic profiles.

The primary areas of investigation for amino- and thio-substituted thiadiazoles include:

  • Anticancer Activity: Inhibition of cancer cell proliferation and induction of apoptosis.[2][3][4]

  • Antimicrobial Activity: Efficacy against a range of bacterial and fungal pathogens.[5][6]

  • Enzyme Inhibition: Targeting specific enzymes involved in disease pathogenesis.[7]

  • Antiviral Activity: Inhibition of viral replication.[8]

  • Anti-inflammatory and Analgesic Activity: Modulation of inflammatory pathways.[8]

  • Anticonvulsant Activity: Effects on the central nervous system.[9]

Quantitative Data on Biological Activities

The following tables summarize the quantitative biological activity data for various derivatives of 1,2,4-thiadiazole and 1,3,4-thiadiazole, providing insights into their potential therapeutic applications.

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineActivityIC50 (µM)Reference
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)Cytotoxic49.6[3]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)Cytotoxic53.4[3]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)Anti-proliferative2.44[4]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)Anti-proliferative23.29[4]
D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivative (Compound 25)T47D (Breast)Antitumor0.058[1]
4-(Isopropylthio)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione (NSC763968)Leukemia Cell LinesCytotoxic0.18 - 1.45[1]
5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole derivative (Compound 3e)HeLa (Cervical)Cytotoxic0.70[1]
5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole derivative (Compound 3e)U2OS (Osteosarcoma)Cytotoxic0.69[1]

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound ClassMicroorganismActivityMIC (µg/mL)Reference
4-Amino-substituted-1,2,4-triazole-3-thiol derivativesS. aureusAntibacterial16[10]
4-Amino-substituted-1,2,4-triazole-3-thiol derivativesB. subtilisAntibacterial20[10]
4-Amino-substituted-1,2,4-triazole-3-thiol derivativesE. coliAntibacterial25[10]
4-Amino-substituted-1,2,4-triazole-3-thiol derivativesC. albicansAntifungal24[10]
4-Amino-substituted-1,2,4-triazole-3-thiol derivativesA. nigerAntifungal32[10]

Table 3: Enzyme Inhibition by Thiadiazole Derivatives

Compound ClassEnzymeActivityIC50 (µM)Reference
Alkynylated 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivativeNucleotide Pyrophosphatases (NPPs)Inhibitor0.93[7]
Arylated 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivativeNucleotide Pyrophosphatospheres (NPPs)Inhibitor1.55[7]
3-Substituted imidazo[1,2-d][1,2,4]-thiadiazolesFactor XIIIaInhibitor-[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of thiadiazole derivatives, based on published literature.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid derivative.[12]

Materials:

  • Thiosemicarbazide

  • Substituted carboxylic acid

  • Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

  • Appropriate solvent (e.g., dry benzene)

  • Sodium bicarbonate solution (5%)

  • Ethanol for recrystallization

Protocol:

  • To a solution of the substituted carboxylic acid in a suitable solvent, add an equimolar amount of thiosemicarbazide.

  • Slowly add a dehydrating agent, such as phosphorus oxychloride, to the mixture while stirring.

  • Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, distill off the solvent.

  • Wash the residue with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with distilled water.

  • Dry the crude product and recrystallize from a suitable solvent like ethanol to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.

Synthesis of N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)acetamide Derivatives

This protocol describes the synthesis of N-acylated derivatives starting from 2-amino-5-ethylthio-1,3,4-thiadiazole.[13]

Materials:

  • 5-Ethylthio-1,3,4-thiadiazol-2-amine

  • Chloroacetyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Substituted piperazine

  • Potassium carbonate

  • Acetone

  • Ethanol for recrystallization

Protocol:

  • Step 1: Synthesis of 2-Chloro-N-(5-ethylthio-1,3,4-thiadiazol-2-yl)acetamide.

    • Dissolve 5-ethylthio-1,3,4-thiadiazol-2-amine and triethylamine in THF.

    • Cool the solution to 0 °C and add chloroacetyl chloride dropwise with stirring.

    • Allow the mixture to stir for 1 hour at 0 °C.

    • Remove the solvent under reduced pressure.

    • Wash the residue with water and recrystallize from ethanol.

  • Step 2: Synthesis of 2-(4-Substituted-piperazin-1-yl)-N-(5-ethylthio-1,3,4-thiadiazol-2-yl)acetamide.

    • Mix 2-Chloro-N-(5-ethylthio-1,3,4-thiadiazol-2-yl)acetamide, the appropriate substituted piperazine, and potassium carbonate in acetone.

    • Stir the mixture at room temperature for 5 hours.

    • Filter the mixture to remove potassium carbonate and evaporate the acetone.

    • Recrystallize the residue from ethanol to obtain the final product.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, DU-145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (positive controls)

  • 96-well microtiter plates

  • Inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard)

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate key synthetic pathways and potential mechanisms of action for thiadiazole derivatives.

Synthesis_of_Thiadiazole_Derivatives Thiosemicarbazide Thiosemicarbazide AminoThiadiazole 2-Amino-5-R-1,3,4-thiadiazole Thiosemicarbazide->AminoThiadiazole Cyclization CarboxylicAcid R-COOH (Carboxylic Acid) CarboxylicAcid->AminoThiadiazole Cyclization POCl3 POCl₃ Intermediate N-(5-R-1,3,4-thiadiazol-2-yl) -2-chloroacetamide AminoThiadiazole->Intermediate Acylation ChloroacetylChloride ClCOCH₂Cl FinalProduct Final N-substituted acetamide derivative Intermediate->FinalProduct Nucleophilic Substitution Piperazine Substituted Piperazine Piperazine->FinalProduct

Caption: General synthetic scheme for 2,5-disubstituted 1,3,4-thiadiazole derivatives.

Anticancer_Mechanism Thiadiazole Thiadiazole Derivative Target Molecular Target (e.g., Kinase, Enzyme) Thiadiazole->Target Binds to Inhibition Inhibition SignalingPathway Signaling Pathway (e.g., Proliferation, Survival) Target->SignalingPathway Regulates CellCycleArrest Cell Cycle Arrest SignalingPathway->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) SignalingPathway->Apoptosis CancerCell Cancer Cell SignalingPathway->CancerCell Promotes Growth Inhibition->SignalingPathway Cysteine_Protease_Inhibition Thiadiazole 1,2,4-Thiadiazole 'Warhead' Reaction Nucleophilic Attack by Thiol Group Thiadiazole->Reaction Cysteine Cysteine Residue (in Enzyme Active Site) Cysteine->Reaction Enzyme Cysteine Protease CovalentAdduct Covalent Disulfide Bond (Enzyme-Inhibitor Adduct) Reaction->CovalentAdduct Inactivation Enzyme Inactivation CovalentAdduct->Inactivation

References

Application Notes and Protocols for 3-Amino-5-ethylthio-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 3-Amino-5-ethylthio-1,2,4-thiadiazole as a research tool, based on the known biological activities of structurally related thiadiazole compounds. Due to the limited availability of specific data for this exact molecule, information from analogous 3-amino-5-alkylthio-1,2,4-thiadiazoles and other thiadiazole derivatives is used to illustrate its potential applications in antimicrobial, anticancer, and kinase inhibition studies.

Chemical Properties and Synthesis

PropertyValue
Molecular Formula C4H6N4S2
Molecular Weight 174.24 g/mol
General Class 1,2,4-Thiadiazole
General Synthesis Protocol for 3-Substituted-5-arylamino-1,2,4-thiadiazoles

This protocol is adapted from a general method for the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles and can be modified for the synthesis of this compound. The synthesis involves the intramolecular oxidative S-N bond formation of an imidoyl thiourea intermediate.

Materials:

  • Appropriate amidine precursor

  • Aryl isothiocyanate

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the amidine (1 mmol) in DCM (10 mL), add the aryl isothiocyanate (1 mmol).

  • Stir the mixture at room temperature for 2-3 hours to form the imidoyl thiourea intermediate.

  • Add PIFA (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for approximately 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-1,2,4-thiadiazole derivative.

Applications in Antimicrobial Research

Thiadiazole derivatives are known to possess a broad spectrum of antimicrobial activities. The following data for analogous compounds illustrate the potential of this compound in this area.

Table 1: Representative Antimicrobial Activity of Thiadiazole Derivatives
Compound IDOrganismMIC (µg/mL)Reference
4l Staphylococcus aureus ATCC 2592331.25[1]
6h Bacillus subtilis ATCC 663315.63[1]
8a Staphylococcus aureus20-28[2][3]
8b Bacillus subtilis20-28[2][3]
9b Aspergillus fumigatus0.9[4]
9a Geotrichum candidum0.08[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the minimum inhibitory concentration of a compound against bacterial strains.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Applications in Anticancer Research

Various 1,2,4-thiadiazole derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines.

Table 2: Representative Anticancer Activity of 1,2,4-Thiadiazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
8b MCF-7 (Breast)0.10 ± 0.084[5]
8b A549 (Lung)0.17 ± 0.032[5]
8b DU-145 (Prostate)0.83 ± 0.091[5]
ST10 MCF-7 (Breast)49.6[6][7]
ST10 MDA-MB-231 (Breast)53.4[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Applications in Kinase Inhibition Research

Thiadiazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Table 3: Representative Kinase Inhibitory Activity of Thiadiazole Derivatives
Compound IDKinase TargetIC50 (µM)Reference
2 Abl7.4[8]
FABT ERK1/2 PathwayInhibition Observed[9]
- PI3K/AKT/mTOR PathwayInhibition Observed[10][11]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • ATP

  • Test compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • In a suitable microplate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Synthesis Workflow

G General Synthesis of 3-Amino-1,2,4-Thiadiazoles Amidine Amidine Precursor Intermediate Imidoyl Thiourea Intermediate Amidine->Intermediate Step 1: Addition Isothiocyanate Aryl Isothiocyanate Isothiocyanate->Intermediate Thiadiazole 3-Amino-1,2,4-Thiadiazole Derivative Intermediate->Thiadiazole Step 2: Oxidative Cyclization PIFA PIFA (Oxidant) PIFA->Thiadiazole

Caption: General synthetic route for 3-amino-1,2,4-thiadiazoles.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Kinase Inhibition by a Thiadiazole Derivative cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAF RAF Receptor->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thiadiazole Thiadiazole Derivative Thiadiazole->PI3K Thiadiazole->ERK

Caption: Potential inhibition of PI3K/AKT and MAPK/ERK pathways.

References

Application Notes and Protocols for the Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-amino-5-ethylthio-1,2,4-thiadiazole and its derivatives. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 3-amino-1,2,4-thiadiazole-5-thiol, followed by an S-alkylation to yield the final product. This methodology is based on established synthetic routes for analogous thiadiazole compounds.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1,2,4-thiadiazole-5-thiol (Precursor)

The initial step involves the synthesis of the precursor molecule, 3-amino-1,2,4-thiadiazole-5-thiol. A reliable method for this is the oxidative cyclization of an appropriate thiourea derivative.

Materials:

  • Thiosemicarbazide

  • Carbon disulfide (CS₂)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Büchner funnel and flask for filtration

  • pH indicator paper or a pH meter

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 0.1 mol of thiosemicarbazide in 100 mL of absolute ethanol.

  • Add 0.1 mol of anhydrous sodium carbonate and 0.12 mol of carbon disulfide to the solution.

  • Heat the mixture to reflux for 4 to 6 hours. The reaction's progress can be monitored using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to ambient temperature.

  • Filter the precipitate and wash with a minimal amount of cold ethanol.

  • The filtrate, which contains the sodium salt of the desired product, should be carefully acidified with concentrated hydrochloric acid to a pH of 5-6 in an ice bath to manage the exothermic reaction.

  • The resulting precipitate of 3-amino-1,2,4-thiadiazole-5-thiol should be collected by filtration.

  • Wash the collected precipitate thoroughly with cold distilled water to remove any inorganic salt impurities.

  • Dry the final product in a desiccator containing anhydrous calcium chloride.

Protocol 2: Synthesis of this compound

The second protocol outlines the S-alkylation of the thiol precursor to introduce the ethylthio group.

Materials:

  • 3-Amino-1,2,4-thiadiazole-5-thiol (synthesized in Protocol 1)

  • Ethyl iodide or ethyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Suspend 0.05 mol of 3-amino-1,2,4-thiadiazole-5-thiol in 50 mL of dry acetone in a 100 mL round-bottom flask.

  • Add 0.06 mol of anhydrous potassium carbonate to the suspension.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 0.055 mol of ethyl iodide dropwise to the stirring mixture over 15 minutes.

  • Continue to stir the reaction mixture at room temperature for 8 to 12 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, remove the inorganic salts by filtration.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Collect the purified crystals by filtration and dry them under vacuum.

Data Presentation

The following tables provide a template for the presentation of quantitative data, with example values for illustrative purposes.

Table 1: Synthesis of 3-Amino-1,2,4-thiadiazole-5-thiol

EntryStarting MaterialReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
1Thiosemicarbazide (1.0 eq)CS₂, Na₂CO₃Ethanol478240-242
2Thiosemicarbazide (1.0 eq)CS₂, K₂CO₃Methanol675239-241

Table 2: Characterization Data for 3-Amino-1,2,4-thiadiazole-5-thiol

AnalysisData
¹H NMR (400 MHz, DMSO-d₆)δ 13.3 (s, 1H, SH), 7.6 (s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 170.1 (C=S), 158.2 (C-NH₂)
MS (ESI+) m/z: 134.0 [M+H]⁺
FT-IR (KBr, cm⁻¹)3315, 3130 (NH₂), 2560 (SH), 1635 (C=N)

Table 3: Synthesis of this compound

EntryPrecursorAlkylating AgentBaseSolventReaction Time (h)Yield (%)Melting Point (°C)
11.0 eqEthyl iodideK₂CO₃Acetone888160-162
21.0 eqEthyl bromideNaHDMF691161-163

Table 4: Characterization Data for this compound

AnalysisData
¹H NMR (400 MHz, CDCl₃)δ 5.15 (s, 2H, NH₂), 3.20 (q, J=7.4 Hz, 2H, SCH₂), 1.40 (t, J=7.4 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 172.5 (C-S), 160.3 (C-NH₂), 28.7 (SCH₂), 15.1 (CH₃)
MS (ESI+) m/z: 162.0 [M+H]⁺
FT-IR (KBr, cm⁻¹)3340, 3160 (NH₂), 1625 (C=N), 1255 (C-S)

Visualizations

experimental_workflow start_materials Starting Materials (Thiosemicarbazide, CS₂) precursor_synthesis Step 1: Precursor Synthesis (3-Amino-1,2,4-thiadiazole-5-thiol) start_materials->precursor_synthesis Reflux precursor_product Precursor Intermediate precursor_synthesis->precursor_product Acidification s_alkylation Step 2: S-Alkylation precursor_product->s_alkylation alkylation_reagents Alkylation Reagents (Ethyl Iodide, K₂CO₃) alkylation_reagents->s_alkylation final_product Final Product (this compound) s_alkylation->final_product Room Temp. purification Purification final_product->purification Recrystallization analysis Characterization (NMR, MS, IR) purification->analysis

Caption: Synthetic workflow for this compound.

Currently, there is no specific information available regarding the signaling pathways associated with this compound derivatives. Therefore, a corresponding diagram cannot be provided at this time.

Application Notes and Protocols for the Evaluation of 3-Amino-5-ethylthio-1,2,4-thiadiazole in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Potential of 1,2,4-Thiadiazoles in Antimicrobial Research

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, the exploration of novel chemical scaffolds for antimicrobial drug discovery is of paramount importance. Heterocyclic compounds, particularly those containing nitrogen and sulfur, are a rich source of biologically active molecules.[1] Among these, the 1,2,4-thiadiazole ring system is a "privileged scaffold" in medicinal chemistry, known to be a core component in a variety of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

The structural diversity of 1,2,4-thiadiazole derivatives allows for the fine-tuning of their physicochemical and biological properties.[5] The presence of the thiadiazole ring can confer metabolic stability and the ability to interact with various biological targets.[1] Given the established antimicrobial potential of this class of compounds, derivatives such as 3-Amino-5-ethylthio-1,2,4-thiadiazole represent rational candidates for screening and development as new anti-infective agents.

These application notes provide detailed protocols for the initial in vitro evaluation of this compound, focusing on determining its antimicrobial spectrum and assessing its preliminary safety profile through cytotoxicity studies.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria, following standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI).[6][7] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8]

Materials:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)

  • Multi-channel pipette

  • Incubator (37°C)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve a known weight of this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of the test compound (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension (prepared in step 2) to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[9]

Materials:

  • Human cell line (e.g., HepG2 - liver carcinoma, or HEK293 - human embryonic kidney cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Test Compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at ~570 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete culture medium.

    • After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate for a further 24 or 48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Data Presentation (Illustrative Examples)

The following tables represent example data sets that could be obtained from the described assays.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive16
Enterococcus faecalis ATCC 29212Positive32
Escherichia coli ATCC 25922Negative64
Pseudomonas aeruginosa ATCC 27853Negative>128
Klebsiella pneumoniae ATCC 13883Negative64
Ciprofloxacin (Control)N/A0.25 - 2

Table 2: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)

Concentration (µg/mL)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.3500.095100.0
101.3100.08897.0
251.2500.11092.6
501.0500.09977.8
1000.7500.07555.6
2000.3500.04525.9

Mandatory Visualizations

Antimicrobial_Drug_Discovery_Workflow cluster_1 Lead Optimization cluster_2 Preclinical Development Compound 3-Amino-5-ethylthio- 1,2,4-thiadiazole MIC_Test MIC Determination (Broth Microdilution) Compound->MIC_Test Test against bacterial panel Cytotoxicity_Test Cytotoxicity Assay (MTT) Compound->Cytotoxicity_Test SAR Structure-Activity Relationship (SAR) MIC_Test->SAR Cytotoxicity_Test->SAR ADMET In Silico ADMET Prediction SAR->ADMET Mechanism Mechanism of Action Studies ADMET->Mechanism In_Vivo In Vivo Efficacy (Animal Models) Mechanism->In_Vivo

Caption: Workflow for the preclinical evaluation of a novel antimicrobial compound.

MIC_Protocol_Workflow A Prepare Compound Stock Solution C Perform 2-fold Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (37°C, 16-20h) D->E F Read Results (Visual or Spectrophotometer) E->F G Determine MIC F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hypothetical_Signaling_Pathway Compound Thiadiazole Derivative Enzyme Bacterial Enzyme (e.g., DNA Gyrase) Compound->Enzyme Inhibits Pathway Essential Metabolic Pathway (e.g., DNA Replication) Growth Bacterial Growth Inhibition Pathway->Growth Leads to

Caption: Hypothetical mechanism of action for a thiadiazole antimicrobial.

References

Application Notes and Protocols for Developing Assays with 3-Amino-5-ethylthio-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing biochemical and cell-based assays for 3-Amino-5-ethylthio-1,2,4-thiadiazole, a novel compound with potential therapeutic applications. The thiadiazole scaffold is a versatile pharmacophore known to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This document outlines detailed protocols for an in-vitro enzyme inhibition assay and a subsequent cell-based assay to characterize the activity of this compound.

Introduction to this compound as a Potential Kinase Inhibitor

The 1,2,4-thiadiazole nucleus is a key structural motif in medicinal chemistry.[1] Derivatives of this scaffold have been explored for a multitude of pharmacological activities. Given the prevalence of thiadiazole derivatives as kinase inhibitors, this application note will focus on protocols to evaluate this compound as a potential inhibitor of a hypothetical protein kinase, "Kinase-X," which is implicated in a cancer-related signaling pathway.

In-Vitro Enzyme Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against Kinase-X. The assay measures the phosphorylation of a substrate peptide by the kinase.

Materials and Reagents
  • Purified recombinant Kinase-X enzyme

  • Kinase-X specific substrate peptide

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • 96-well microplates (white, opaque for luminescence)

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader with luminescence detection capabilities

  • Pipettes and tips

  • Distilled water

Experimental Protocol[6][7][8][9]
  • Prepare Solutions :

    • Dissolve the test compound and staurosporine in DMSO to create 10 mM stock solutions.

    • Prepare a serial dilution of the test compound and staurosporine in assay buffer. The final concentration in the assay should typically range from 100 µM to 1 nM.

    • Prepare the Kinase-X enzyme and substrate peptide in assay buffer at desired concentrations.

    • Prepare ATP solution in assay buffer. The final concentration should be at or near the Km for Kinase-X.

  • Enzyme and Inhibitor Pre-incubation :

    • Add 5 µL of the diluted test compound or control to the wells of a 96-well plate.

    • Include wells with assay buffer and DMSO as a negative control (100% enzyme activity).

    • Add 5 µL of the Kinase-X enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Initiate the Kinase Reaction :

    • Start the reaction by adding 10 µL of the ATP/substrate peptide mixture to each well.

    • Incubate the plate at 30°C for 1 hour.

  • Detect Kinase Activity :

    • Following the kinase reaction, proceed with the detection of kinase activity using a luminescent assay kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and another to convert the generated ADP to a luminescent signal.

  • Data Analysis :

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[6]

Quantitative Data Summary

The following table presents hypothetical data for the inhibition of Kinase-X by this compound and the control inhibitor, Staurosporine.

CompoundTargetIC50 (nM)
This compoundKinase-X75
Staurosporine (Control)Kinase-X10

Cell-Based Assay for Target Engagement

To confirm the activity of this compound in a cellular context, a cell-based assay is performed.[7][8][9][10][11] This protocol measures the inhibition of phosphorylation of a downstream substrate of Kinase-X in a cancer cell line that overexpresses the kinase.

Materials and Reagents
  • Cancer cell line overexpressing Kinase-X (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Staurosporine

  • 96-well cell culture plates

  • Cell lysis buffer

  • Antibodies: Primary antibody against the phosphorylated downstream substrate, and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • ELISA-based detection reagents

  • Microplate reader for absorbance

Experimental Protocol[9]
  • Cell Seeding :

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment :

    • Treat the cells with various concentrations of this compound or staurosporine. Include a vehicle control (DMSO).

    • Incubate the cells for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis :

    • Remove the medium and lyse the cells by adding cell lysis buffer.

  • Detection of Phosphorylation :

    • Use an ELISA-based method to quantify the level of phosphorylation of the downstream substrate in the cell lysates. This involves capturing the target protein and detecting the phosphorylated form with specific antibodies.

  • Data Analysis :

    • Measure the absorbance at the appropriate wavelength.

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition of phosphorylation against the inhibitor concentration to determine the cellular IC50 value.

Quantitative Data Summary

The following table shows hypothetical cellular IC50 values for the inhibition of downstream substrate phosphorylation.

CompoundCell LineCellular IC50 (µM)
This compoundHeLa1.2
Staurosporine (Control)HeLa0.1

Visualizations

Signaling Pathway

The following diagram illustrates a simplified hypothetical signaling pathway involving Kinase-X, which is a common target for therapeutic intervention in cancer.

G cluster_0 Hypothetical Kinase-X Signaling Pathway Growth Factor Growth Factor Growth Factor Receptor Growth Factor Receptor Growth Factor->Growth Factor Receptor Kinase-X Kinase-X Growth Factor Receptor->Kinase-X Activates Downstream Substrate Downstream Substrate Kinase-X->Downstream Substrate Phosphorylates Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase-X Inhibits G cluster_0 In-Vitro Enzyme Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Compound) B Serial Dilution of Compound A->B C Pre-incubate Enzyme and Compound A->C B->C D Initiate Reaction with ATP/Substrate C->D E Stop Reaction and Detect Signal D->E F Data Analysis (IC50 Determination) E->F

References

Application Notes and Protocols for the Purification of 3-Amino-5-ethylthio-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 3-Amino-5-ethylthio-1,2,4-thiadiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The following methods are based on established techniques for the purification of thiadiazole derivatives and can be adapted for the specific requirements of the target compound.

Physicochemical Properties

A summary of the available physicochemical data for this compound and a closely related isomer is presented below. This information is crucial for the selection of appropriate purification techniques and for the characterization of the purified product.

PropertyThis compound2-Amino-5-(ethylthio)-1,3,4-thiadiazole (Isomer)
CAS Number 129500-80-725660-70-2
Molecular Formula C4H7N3S2C4H7N3S2
Molecular Weight 161.25 g/mol 161.25 g/mol
Appearance -White to off-white crystalline solid
Melting Point Not available135-137 °C[1]
Solubility Not availableSoluble in polar organic solvents

Purification Workflow Overview

The general workflow for the purification of this compound from a crude reaction mixture involves preliminary purification by recrystallization, followed by chromatographic separation for higher purity, and subsequent characterization to confirm identity and purity.

Purification_Workflow Crude_Product Crude 3-Amino-5-ethylthio- 1,2,4-thiadiazole Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Chromatography Column Chromatography Filtration_Drying->Chromatography Further Purification TLC_Analysis TLC Analysis for Fraction Purity Chromatography->TLC_Analysis Monitoring Solvent_Evaporation Solvent Evaporation TLC_Analysis->Solvent_Evaporation Pool Pure Fractions Characterization Characterization (MP, NMR, MS) Solvent_Evaporation->Characterization Pure_Product Pure Product Characterization->Pure_Product

Caption: General purification workflow for this compound.

Experimental Protocols

Recrystallization

Recrystallization is a primary technique for removing impurities from a solid sample. The choice of solvent is critical and should be determined experimentally. Based on the purification of similar thiadiazole derivatives, polar solvents are a good starting point.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, Acetonitrile, or mixtures with water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound should crystallize out. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Data Presentation:

ParameterObservation/Value
Recrystallization Solvent To be determined experimentally (e.g., Ethanol/Water)
Yield (%) (Mass of pure product / Mass of crude product) x 100
Melting Point (°C) To be determined
Appearance To be recorded
Thin-Layer Chromatography (TLC)

TLC is an essential technique for monitoring the progress of the purification and for determining the appropriate solvent system for column chromatography.

Objective: To assess the purity of the sample and to determine a suitable mobile phase for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., Hexane:Ethyl Acetate mixture)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Visualization agent (e.g., Ninhydrin solution for amino groups)

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If the compound is not UV-active, a staining agent like ninhydrin can be used (gentle heating may be required).

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). An ideal Rf for column chromatography is typically between 0.2 and 0.4.

Data Presentation:

Mobile Phase (Hexane:Ethyl Acetate)Rf ValueObservations
9:1To be determined
7:3To be determined
1:1To be determined
Column Chromatography

Column chromatography is employed for the separation of the target compound from impurities with different polarities.

Objective: To achieve high purity of this compound.

Materials:

  • Glass chromatography column

  • Stationary phase (Silica gel, 60-120 mesh)

  • Mobile phase (e.g., Hexane:Ethyl Acetate, as determined by TLC)

  • Sample (dissolved in a minimum amount of solvent or adsorbed onto silica gel)

  • Collection tubes

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column. Allow the silica gel to settle into a uniform bed without any air bubbles.

  • Sample Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Column_Chromatography cluster_0 Column Preparation cluster_1 Purification Process cluster_2 Analysis and Isolation Slurry Prepare Silica Gel Slurry Packing Pack the Column Slurry->Packing Sample_Loading Load Sample Packing->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC Analyze Fractions by TLC Fraction_Collection->TLC Pooling Pool Pure Fractions TLC->Pooling Evaporation Evaporate Solvent Pooling->Evaporation Pure_Product Pure_Product Evaporation->Pure_Product Pure Product

Caption: Protocol for column chromatography purification.

References

Application Notes and Protocols for the Quantification of 3-Amino-5-ethylthio-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-Amino-5-ethylthio-1,2,4-thiadiazole in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques and provide a framework for accurate and precise quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in biological matrices such as plasma, as well as in pharmaceutical formulations. The protocol is adapted from established methods for similar thiadiazole derivatives.[1][2][3]

Experimental Protocol

a. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

b. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting point is a linear gradient from 10% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (typically in the range of 250-320 nm).[2]

  • Internal Standard: A structurally related compound not present in the sample matrix should be used.

c. Method Validation Parameters

The following parameters should be assessed to ensure the method is suitable for its intended purpose:

  • Linearity: Analyze a series of calibration standards over the expected concentration range.

  • Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery: The efficiency of the sample preparation procedure.

Data Presentation
ParameterTypical ValueReference
Linearity Range0.5 - 50 µg/mL[2]
Accuracy95 - 105%[1]
Precision (RSD)< 15%[1]
LOD~0.05 µg/mL[4]
LOQ~0.2 µM[1]
Recovery> 90%[1]

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Plasma Plasma Sample Acetonitrile Add Acetonitrile Plasma->Acetonitrile Vortex Vortex Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column C18 Column Inject->Column UV_Detector UV Detection Column->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: HPLC-UV workflow for the quantification of this compound.

UV-Visible Spectrophotometry

This method provides a simpler and more rapid approach for the quantification of this compound, particularly in bulk drug substances or simple formulations where high selectivity is not required. The protocol is based on the principle of amplification reactions of iodine with thiadiazole derivatives.[5][6]

Experimental Protocol

a. Reagent Preparation

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 100 mL of ethanol to obtain a concentration of 100 µg/mL.

  • Iodine Solution (0.12% in Chloroform): Dissolve 0.12 g of iodine in 100 mL of chloroform.

  • Potassium Iodide Solution (0.5%): Dissolve 0.5 g of potassium iodide in 100 mL of deionized water.

  • Starch Indicator Solution (1%): Prepare a fresh solution by making a paste of 1 g of soluble starch with a small amount of cold water and then adding it to 100 mL of boiling water with constant stirring.

b. Assay Procedure

  • Pipette aliquots of the standard stock solution into a series of 10 mL volumetric flasks to prepare calibration standards (e.g., 1, 2, 4, 6, 8, 10 µg/mL).

  • To each flask, add 1 mL of the iodine solution and shake well.

  • Allow the reaction to proceed for 5 minutes at room temperature.

  • Add 1 mL of the potassium iodide solution followed by 1 mL of the starch indicator solution.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Measure the absorbance of the resulting blue-colored complex at the wavelength of maximum absorbance (λmax), which is typically around 605 nm for the starch-iodine complex.[5][6]

  • Prepare a blank solution using all reagents except the analyte.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Data Presentation
ParameterTypical ValueReference
Linearity Range1 - 10 µg/mL[6]
Molar Absorptivity (ε)Dependent on the specific complex formed-
Correlation Coefficient (r²)> 0.998-
λmax~605 nm[6]

Reaction and Measurement Workflow

Spectrophotometry_Workflow cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Analyte Analyte Solution Iodine Add Iodine Solution Analyte->Iodine KI Add Potassium Iodide Iodine->KI Starch Add Starch Indicator KI->Starch Dilute Dilute to Volume Starch->Dilute Measure_Abs Measure Absorbance at λmax Dilute->Measure_Abs Calibration_Curve Construct Calibration Curve Measure_Abs->Calibration_Curve Determine_Conc Determine Concentration Calibration_Curve->Determine_Conc

Caption: Spectrophotometric quantification workflow based on the starch-iodine reaction.

Mass Spectrometry (MS) for Structural Confirmation

While a fully validated quantitative LC-MS/MS method for this compound is not detailed in the provided search results, mass spectrometry is a powerful tool for the structural confirmation and can be developed into a highly sensitive and selective quantitative assay.[7][8]

Conceptual Protocol for LC-MS/MS Method Development
  • Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺) and optimize ionization source parameters.

  • Product Ion Scan: Perform a product ion scan on the precursor ion to identify characteristic fragment ions for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes.

  • Chromatographic Separation: Develop an HPLC method (as described in Section 1) to separate the analyte from matrix components before introduction into the mass spectrometer.

  • Method Validation: Validate the developed LC-MS/MS method for linearity, accuracy, precision, selectivity, and sensitivity.

Logical Relationship for MS Analysis

MS_Logic Analyte This compound Ionization Electrospray Ionization (ESI) Analyte->Ionization Precursor_Ion Precursor Ion ([M+H]⁺) Ionization->Precursor_Ion CID Collision-Induced Dissociation (CID) Precursor_Ion->CID Fragment_Ions Characteristic Fragment Ions CID->Fragment_Ions Quantification Quantification (SRM/MRM) Fragment_Ions->Quantification

Caption: Logical flow for the development of an LC-MS/MS method.

References

Application Notes and Protocols: 3-Amino-5-ethylthio-1,2,4-thiadiazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-ethylthio-1,2,4-thiadiazole is a heterocyclic compound with potential applications in coordination chemistry and medicinal chemistry. Its structure, featuring a 1,2,4-thiadiazole ring substituted with an amino group and an ethylthio group, offers multiple potential coordination sites for metal ions. These include the nitrogen atoms of the thiadiazole ring and the exocyclic amino group. The presence of both hard (amino) and soft (thioether and ring nitrogens) donor atoms makes it an interesting ligand for a variety of metal centers, suggesting its potential in the development of novel metal-based therapeutic agents and catalysts. This document provides an overview of the synthesis of this ligand and general protocols for its use in coordination chemistry, based on established methods for analogous compounds.

Synthesis of this compound

The synthesis of 3-amino-5-alkylthio-1,2,4-thiadiazoles can be achieved through a multi-step process, typically involving the formation of a thiourea derivative followed by oxidative cyclization. The following is a representative protocol based on general synthetic methods for 1,2,4-thiadiazoles.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl thiocyanate (EtSCN)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Elemental sulfur (S)

  • Iodine (I₂)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of N-cyanoguanidine: In a round-bottom flask, dissolve guanidine hydrochloride in ethanol. Add a solution of sodium ethoxide in ethanol dropwise at 0 °C. Stir the mixture for 1 hour, then add ethyl thiocyanate. Allow the reaction to warm to room temperature and stir for 12 hours. The resulting precipitate of N-cyanoguanidine is filtered, washed with cold ethanol, and dried under vacuum.

  • Formation of the thiourea derivative: To a solution of N-cyanoguanidine in DMF, add elemental sulfur and a catalytic amount of a suitable base (e.g., triethylamine). Heat the mixture at 60-80 °C for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Oxidative cyclization: After cooling the reaction mixture to room temperature, add a solution of iodine in ethanol dropwise until a persistent brown color is observed. Stir the mixture for an additional 2 hours.

  • Work-up and purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the ethyl group and the amino protons.

  • ¹³C NMR: To identify the carbon atoms of the thiadiazole ring and the ethyl group.

  • FT-IR: To observe the characteristic vibrational frequencies of the amino group, C=N, and C-S bonds.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Coordination Chemistry of this compound

This compound is expected to act as a versatile ligand, potentially coordinating to metal ions in a monodentate, bidentate, or bridging fashion. The primary coordination sites are anticipated to be the ring nitrogen atoms and the exocyclic amino group. The ethylthio group may also participate in coordination, particularly with softer metal ions.

Expected Coordination Modes
  • Monodentate Coordination: Through one of the ring nitrogen atoms (N2 or N4) or the exocyclic amino group.

  • Bidentate Chelation: Involving the exocyclic amino group and the adjacent ring nitrogen (N4), forming a stable five-membered chelate ring.

  • Bridging Coordination: The ligand could bridge two metal centers using two of its donor atoms.

General Protocol for the Synthesis of Metal Complexes

Materials:

  • This compound (ligand, L)

  • A suitable metal salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂, etc.)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile, DMF)

Procedure:

  • Dissolve the ligand (e.g., 2 equivalents) in a suitable solvent and heat gently if necessary.

  • In a separate flask, dissolve the metal salt (e.g., 1 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • A precipitate may form immediately or upon cooling. If no precipitate forms, the reaction mixture can be refluxed for a few hours.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product does not precipitate, the solvent can be slowly evaporated to induce crystallization.

Data Presentation

Due to the lack of specific experimental data for this compound complexes, the following tables provide representative data based on analogous 1,2,4-thiadiazole and other heterocyclic amine/thioether ligands.

Table 1: Representative Spectroscopic Data for Ligand and a Hypothetical Metal Complex

Spectroscopic Technique This compound (Ligand) Hypothetical [M(L)₂Cl₂] Complex Expected Changes upon Coordination
FT-IR (cm⁻¹) ν(N-H): ~3400-3200ν(C=N): ~1620ν(C-S): ~700ν(N-H): Shift to lower frequency (~3300-3100)ν(C=N): Shift in frequency (± 20 cm⁻¹)New band: ν(M-N) ~400-500Lowering of N-H stretching frequency indicates coordination of the amino group. Shift in C=N stretch suggests involvement of ring nitrogens.
¹H NMR (ppm) δ(NH₂): ~5.0-6.0 (broad)δ(CH₂): ~3.0 (quartet)δ(CH₃): ~1.4 (triplet)δ(NH₂): Broadening and downfield shiftδ(CH₂): Minor shiftδ(CH₃): Minor shiftDownfield shift and broadening of the NH₂ signal is a strong indicator of its coordination to the metal center.
UV-Vis (nm) π → π* transitions: ~250-280n → π* transitions: ~300-320Ligand-based transitions may shift.New d-d transition bands in the visible region for transition metals.Appearance of new bands in the visible region is characteristic of the formation of a coordination complex with a transition metal.

Table 2: Representative Crystallographic Data for a Hypothetical Metal Complex

Parameter Expected Value Significance
M-N(amino) bond length (Å) 2.0 - 2.2Indicates the strength of the coordinate bond between the metal and the exocyclic amino group.
M-N(ring) bond length (Å) 2.0 - 2.3Indicates coordination of the thiadiazole ring nitrogen to the metal center.
Coordination Geometry Octahedral, Square Planar, TetrahedralDependent on the metal ion and the stoichiometry of the complex.
N(amino)-M-N(ring) angle (°) ~80-90For a bidentate chelate, this angle would be indicative of the bite angle of the ligand.

Visualizations

Experimental and Logical Workflows

Synthesis_Workflow cluster_ligand Ligand Synthesis A Guanidine HCl + NaOEt + EtSCN B N-Cyanoguanidine A->B Step 1 C Thiourea Derivative Formation (Sulfur, Base) B->C Step 2 D Oxidative Cyclization (Iodine) C->D Step 3 E This compound D->E Purification

Caption: Synthetic workflow for this compound.

Complexation_Workflow cluster_complex Metal Complex Synthesis Ligand This compound (in solution) Mixing Mixing and Reaction Ligand->Mixing MetalSalt Metal Salt (in solution) MetalSalt->Mixing Isolation Precipitation / Crystallization Mixing->Isolation Complex Metal Complex Isolation->Complex Characterization Spectroscopic and Structural Analysis Complex->Characterization

Caption: General workflow for the synthesis of metal complexes.

Coordination_Modes cluster_modes Potential Coordination Modes Ligand 3-Amino-5-ethylthio- 1,2,4-thiadiazole Monodentate Monodentate Ligand->Monodentate Bidentate Bidentate Chelate Ligand->Bidentate Bridging Bridging Ligand->Bridging

Caption: Potential coordination modes of the ligand.

Disclaimer

The experimental protocols and quantitative data presented in these notes are based on general methodologies and data from structurally related compounds due to the absence of specific published literature on this compound as a ligand in coordination chemistry. Researchers should treat these as starting points and optimize the conditions for their specific applications. All synthesized compounds should be fully characterized to confirm their identity and purity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole. The information is tailored to researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: 1) synthesis of the precursor, 3-amino-5-mercapto-1,2,4-thiadiazole, and 2) subsequent S-ethylation.

Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of 3-amino-5-mercapto-1,2,4-thiadiazole Incomplete reaction of thiosemicarbazide with carbon disulfide.- Ensure anhydrous conditions as moisture can interfere with the reaction. - Verify the purity of thiosemicarbazide and carbon disulfide. - Increase the reaction time or temperature, monitoring the reaction progress by TLC.
Decomposition of the product during workup.- Avoid excessively high temperatures during the removal of solvent. - Neutralize the reaction mixture carefully during workup to prevent degradation of the product.
Formation of a disulfide byproduct Oxidation of the thiol group.- The oxidative dimerization of the thiol can lead to the formation of a disulfide byproduct.[1] - Minimize exposure of the reaction mixture to air. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the product The product may be highly soluble in the reaction solvent or form a fine precipitate that is difficult to filter.- After acidification, cool the solution in an ice bath to promote precipitation. - If the precipitate is too fine, try centrifugation instead of filtration. - Extraction with a suitable organic solvent after neutralization might be an alternative.

Step 2: S-ethylation of 3-Amino-5-mercapto-1,2,4-thiadiazole

Issue Possible Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete reaction.- Ensure the base (e.g., sodium hydroxide, potassium carbonate) is completely dissolved and the thiol is fully deprotonated before adding the ethylating agent. - Use a slight excess of the ethylating agent (e.g., ethyl iodide, ethyl bromide). - Monitor the reaction by TLC to determine the optimal reaction time.
N-alkylation as a side reaction.- The presence of the amino group can lead to competitive N-alkylation. - Use a non-polar, aprotic solvent to favor S-alkylation. - Maintain a lower reaction temperature to improve selectivity.
Formation of over-alkylated products Use of a large excess of the ethylating agent or prolonged reaction times.- Use a controlled amount of the ethylating agent (typically 1.0-1.2 equivalents). - Monitor the reaction closely and stop it once the starting material is consumed.
Product is difficult to purify Presence of unreacted starting material, N-alkylated isomer, and over-alkylated byproducts.- Use column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) to separate the desired S-alkylated product from impurities. - Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) may also be effective.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical approach is a two-step synthesis. The first step involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base to form 3-amino-5-mercapto-1,2,4-thiadiazole. This intermediate is then S-ethylated using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base to yield the final product.

Q2: How can I confirm the formation of the 3-amino-5-mercapto-1,2,4-thiadiazole precursor?

The formation of the precursor can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, you should observe a characteristic signal for the SH proton. The IR spectrum will show absorption bands corresponding to N-H and C=N stretching vibrations.

Q3: What are the key parameters to control during the S-ethylation step?

The key parameters to control are the choice of base and solvent, the reaction temperature, and the stoichiometry of the reactants. A suitable base is needed to deprotonate the thiol, and the reaction is typically carried out in a polar aprotic solvent like DMF or acetone. The temperature should be controlled to minimize side reactions. Using a slight excess of the ethylating agent is generally recommended.

Q4: How can I minimize the formation of the N-ethylated isomer?

To favor S-alkylation over N-alkylation, it is advisable to use a non-polar aprotic solvent and maintain a relatively low reaction temperature. The choice of base can also influence the selectivity.

Q5: What is the best way to purify the final product, this compound?

Purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective in separating the desired product from unreacted starting materials and any side products. Recrystallization from a suitable solvent can be used for further purification if needed.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
1Synthesis of 3-amino-5-mercapto-1,2,4-thiadiazoleThiosemicarbazide, Carbon Disulfide, Sodium HydroxideEthanol70-804-660-75
2S-ethylation3-amino-5-mercapto-1,2,4-thiadiazole, Ethyl Iodide, Potassium CarbonateAcetone25-302-470-85

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in ethanol.

  • To this solution, add a solution of sodium hydroxide (1.0 eq) in water.

  • Add carbon disulfide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux (70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • The white precipitate of 3-amino-5-mercapto-1,2,4-thiadiazole is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 3-amino-5-mercapto-1,2,4-thiadiazole (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.1 eq) dropwise to the suspension.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove potassium carbonate and any inorganic salts.

  • Evaporate the acetone under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Mandatory Visualization

SynthesisWorkflow Thiosemicarbazide Thiosemicarbazide Base1 NaOH / Ethanol Thiosemicarbazide->Base1 CS2 Carbon Disulfide CS2->Base1 Precursor 3-Amino-5-mercapto- 1,2,4-thiadiazole Base2 K2CO3 / Acetone Precursor->Base2 Workup1 Acidification & Filtration Precursor->Workup1 EthylIodide Ethyl Iodide EthylIodide->Base2 FinalProduct 3-Amino-5-ethylthio- 1,2,4-thiadiazole Purification Column Chromatography FinalProduct->Purification Base1->Precursor Cyclization Base2->FinalProduct S-ethylation Precursor_purified Precursor_purified TroubleshootingWorkflow Start Low yield in S-ethylation step Check_SM Is starting material (thiol) consumed? Start->Check_SM Check_SideProducts Are side products detected by TLC/LC-MS? Check_SM->Check_SideProducts Yes IncompleteReaction Incomplete Reaction Check_SM->IncompleteReaction No SideReactions Side Reactions Occurred Check_SideProducts->SideReactions Yes PurificationIssue Product loss during purification Check_SideProducts->PurificationIssue No IncreaseTime Increase reaction time or add more base/EtI IncompleteReaction->IncreaseTime OptimizeConditions Optimize reaction conditions (lower temp, different base/solvent) SideReactions->OptimizeConditions ReviewPurification Review purification protocol (column loading, solvent polarity) PurificationIssue->ReviewPurification

References

Technical Support Center: Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound. A plausible synthetic approach involves the oxidative cyclization of an N-acyl-thiourea derivative.

Q1: I am observing a low yield of the desired this compound. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to reduced product formation.

    • Solution: Carefully re-calculate and measure the amounts of all starting materials and reagents. A slight excess of the oxidizing agent may sometimes be beneficial, but significant excess can lead to side products.

  • Moisture in Reaction: The presence of water can interfere with the reaction, especially if moisture-sensitive reagents are used.

    • Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Product Loss During Work-up and Purification: The product may be lost during extraction, washing, or crystallization steps.

    • Solution: Minimize the number of transfer steps. During liquid-liquid extraction, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product. For purification by crystallization, select an appropriate solvent system to maximize recovery.

Q2: My final product is impure, showing multiple spots on the TLC plate. How can I improve the purity?

A2: Impurities can arise from side reactions or unreacted starting materials. Here are strategies to enhance product purity:

  • Side Product Formation: Over-oxidation or alternative cyclization pathways can lead to impurities.

    • Solution: Adjust the reaction temperature. Running the reaction at a lower temperature may improve selectivity. The choice of oxidizing agent is also critical; milder oxidants may reduce the formation of side products.

  • Ineffective Purification: The chosen purification method may not be suitable for separating the product from the impurities.

    • Solution: If crystallization is ineffective, consider column chromatography. A range of solvent systems with varying polarities should be tested to achieve optimal separation.

  • Residual Starting Materials: Incomplete reaction can leave starting materials in the final product.

    • Solution: As mentioned in A1, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time or temperature accordingly.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be frustrating. Here are some potential reasons and remedies:

  • Inactive Catalyst or Reagent: The catalyst or a key reagent may have degraded.

    • Solution: Use fresh, high-purity reagents. If a catalyst is used, ensure it is from a reliable source and has been stored correctly.

  • Insufficient Mixing: Poor mixing can lead to localized concentration gradients and slow reaction rates.

    • Solution: Ensure efficient stirring throughout the reaction. For heterogeneous mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.

  • Incorrect Temperature: The reaction temperature may be too low.

    • Solution: Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC. Be cautious, as excessive heat can lead to decomposition or side product formation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A common and effective method is the oxidative cyclization of a suitable precursor, such as an S-ethyl-isothiourea derivative. This typically involves the reaction of a thiourea with an activating agent to form an intermediate that is then cyclized in the presence of an oxidizing agent.

Q2: Which solvents are recommended for this synthesis?

A2: The choice of solvent depends on the specific reagents used. Common solvents for similar syntheses include ethanol, methanol, acetonitrile, and dimethylformamide (DMF). The solvent should be able to dissolve the reactants and be stable under the reaction conditions.

Q3: What are the typical reaction temperatures and times?

A3: Reaction conditions can vary significantly based on the specific protocol. Generally, these reactions are run at temperatures ranging from room temperature to the reflux temperature of the solvent. Reaction times can range from a few hours to overnight. It is crucial to monitor the reaction progress by TLC to determine the optimal time.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include the formation of isomeric thiadiazoles (e.g., 1,3,4-thiadiazoles), over-oxidation of the sulfur atoms, and decomposition of the starting materials or product under harsh conditions. Careful control of reaction parameters is key to minimizing these side reactions.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used for characterization. These include:

  • Thin Layer Chromatography (TLC): To assess purity and monitor reaction progress.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield for a Model Oxidative Cyclization

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux875
AcetonitrileReflux682
DMF80485
DichloromethaneRoom Temp2460

Note: Data is generalized from typical oxidative cyclization reactions for substituted thiadiazoles.

Table 2: Influence of Oxidizing Agent on Product Yield and Purity

Oxidizing AgentEquivalentTemperature (°C)Yield (%)Purity (%)
Hydrogen Peroxide1.2Room Temp7892
Iodine1.1Room Temp8595
N-Bromosuccinimide1.10 to Room Temp8897
(Diacetoxyiodo)benzene1.1Room Temp9098

Note: Purity was estimated by HPLC analysis. Data is representative of similar reactions found in the literature.

Experimental Protocols

General Protocol for the Synthesis of this compound via Oxidative Cyclization

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of the Thiourea Precursor

  • To a solution of cyanamide in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl thiocyanate.

  • Slowly add a base (e.g., sodium ethoxide) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the resulting thiourea derivative by crystallization or column chromatography.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the purified thiourea precursor in a suitable solvent (e.g., acetonitrile).

  • Add an oxidizing agent (e.g., N-Bromosuccinimide) portion-wise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash the organic layer, and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Oxidative Cyclization start1 Dissolve Cyanamide & Ethyl Thiocyanate add_base Add Base start1->add_base stir1 Stir at Room Temperature add_base->stir1 monitor1 Monitor by TLC stir1->monitor1 workup1 Neutralize & Extract monitor1->workup1 purify1 Purify Precursor workup1->purify1 start2 Dissolve Precursor purify1->start2 Proceed to Cyclization add_oxidant Add Oxidizing Agent at 0°C start2->add_oxidant stir2 Stir at Room Temperature add_oxidant->stir2 monitor2 Monitor by TLC stir2->monitor2 quench Quench Reaction monitor2->quench workup2 Extract & Dry quench->workup2 purify2 Purify Final Product workup2->purify2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Low Yield cluster_impurity Impure Product cluster_stalled Stalled Reaction cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurity cluster_solutions_stalled Solutions for Stalled Reaction start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction Low Yield side_reactions Side Reactions? start->side_reactions Impure Product inactive_reagent Inactive Reagent? start->inactive_reagent Stalled Reaction reagent_issue Reagent Stoichiometry? incomplete_reaction->reagent_issue moisture Moisture Present? workup_loss Loss During Work-up? sol_yield1 Extend Reaction Time/Increase Temp incomplete_reaction->sol_yield1 reagent_issue->moisture sol_yield2 Recalculate & Re-measure Reagents reagent_issue->sol_yield2 moisture->workup_loss sol_yield3 Use Anhydrous Solvents moisture->sol_yield3 sol_yield4 Optimize Work-up Procedure workup_loss->sol_yield4 bad_purification Ineffective Purification? side_reactions->bad_purification sol_purity1 Adjust Temperature/Change Oxidant side_reactions->sol_purity1 sol_purity2 Use Column Chromatography bad_purification->sol_purity2 poor_mixing Insufficient Mixing? inactive_reagent->poor_mixing low_temp Temperature Too Low? sol_stalled1 Use Fresh Reagents inactive_reagent->sol_stalled1 poor_mixing->low_temp sol_stalled2 Ensure Efficient Stirring poor_mixing->sol_stalled2 sol_stalled3 Gradually Increase Temperature low_temp->sol_stalled3

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole.

Troubleshooting Guides

This section is designed to provide rapid assistance for specific issues that may arise during the synthesis of this compound, particularly focusing on the common synthetic route involving the oxidative cyclization of an S-ethyl-isothiourea derivative.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield or has failed completely. What are the common causes?

  • Answer: Low yields in 1,2,4-thiadiazole synthesis can stem from several factors. Common issues include the use of an inappropriate or degraded oxidizing agent, which can lead to incomplete reaction or the formation of side products.[1] Other potential causes are suboptimal reaction temperatures, incorrect solvent choice, or the use of a base that is not suitable for the specific reaction, all of which can hinder the desired reaction pathway.[1] The purity of starting materials is also crucial, as impurities can interfere with the reaction. Ensure that reagents are fresh and stored under the recommended conditions.

Issue 2: Multiple Spots on Thin Layer Chromatography (TLC)

  • Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

  • Answer: The formation of multiple products is a common challenge. In syntheses involving oxidative cyclization, common side products can include the corresponding amide (from hydrolysis of a thioamide precursor), unreacted starting materials, and partially oxidized intermediates.[1] The formation of isomeric 1,3,4-thiadiazoles is also a possibility depending on the precursors and reaction conditions. Over-oxidation of the ethylthio group to a sulfoxide or sulfone can occur with harsh oxidizing agents.

Issue 3: Product Instability During Work-up or Purification

  • Question: My product seems to be degrading during extraction or chromatography. How can I prevent this?

  • Answer: The 1,2,4-thiadiazole ring can be sensitive to certain conditions. For instance, ring opening can occur under strongly basic or acidic conditions.[1] It is advisable to use mild work-up and purification conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. When performing chromatography, using a neutral stationary phase like silica gel and a suitable solvent system is recommended.

Issue 4: Difficulty in Product Isolation

  • Question: I am having trouble isolating my product from the reaction mixture. What can I do?

  • Answer: If the product is highly soluble in the reaction solvent, precipitation by adding a non-solvent can be an effective isolation method.[1] If the product is an oil, attempting to crystallize it from a different solvent system or using techniques like trituration with a non-polar solvent can help induce solidification. Careful selection of extraction solvents based on the product's polarity is also critical for efficient separation from water-soluble byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method is the oxidative intramolecular S-N bond formation of an appropriate N-amidinothiourea precursor.[2] This precursor can be synthesized from S-ethylisothiourea and a cyanamide derivative. The subsequent cyclization is typically mediated by an oxidizing agent.

Q2: What are some suitable oxidizing agents for the cyclization step?

A2: A variety of oxidizing agents can be employed, including halogens (e.g., iodine, bromine), hydrogen peroxide, and hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA).[2] The choice of oxidant can influence reaction time, yield, and impurity profile. Milder oxidants are often preferred to prevent over-oxidation of the ethylthio group.

Q3: How can I confirm the formation of the desired 1,2,4-thiadiazole isomer over the 1,3,4-thiadiazole isomer?

A3: Spectroscopic techniques are essential for structural elucidation. 13C NMR spectroscopy is particularly useful, as the chemical shifts of the ring carbons will differ significantly between the two isomers. X-ray crystallography provides definitive structural confirmation if a suitable crystal can be obtained.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: In the 1H NMR spectrum, you would expect to see signals corresponding to the amino protons, and the ethyl group (a triplet and a quartet). The 13C NMR spectrum would show distinct signals for the two carbons of the thiadiazole ring and the two carbons of the ethyl group. Infrared (IR) spectroscopy should reveal characteristic peaks for the N-H stretching of the amino group and C=N stretching of the heterocyclic ring.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of substituted 3-amino-1,2,4-thiadiazoles via oxidative cyclization of amidinothiourea precursors. Please note that these are general ranges and optimal conditions will vary depending on the specific substrate and scale of the reaction.

ParameterTypical Value/RangeNotes
Yield 60-90%Highly dependent on substrate and purity of starting materials.
Reaction Time 1-24 hoursShorter reaction times are often observed with more reactive substrates and stronger oxidizing agents.[2]
Temperature 0 °C to refluxThe optimal temperature depends on the solvent and the stability of the reactants and product.
Purity (crude) 70-95%Purification via recrystallization or column chromatography is usually necessary.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound. This protocol is based on general methods for the synthesis of similar compounds and may require optimization.

Step 1: Synthesis of the Amidinothiourea Precursor

  • To a stirred solution of S-ethylisothiourea hydrobromide (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add a base like sodium ethoxide or triethylamine (1.1 equivalents) at room temperature.

  • After stirring for 30 minutes, add cyanamide (1 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue can be used in the next step with or without further purification.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the crude amidinothiourea precursor from Step 1 in a suitable solvent such as dichloromethane (DCM) or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., iodine, 1.1 equivalents) portion-wise over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

troubleshooting_workflow start Problem Identified (e.g., Low Yield, Impurities) check_reagents Check Purity and Activity of Reagents start->check_reagents Reagent Issue? check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions Condition Issue? analyze_side_products Analyze Side Products (TLC, NMR, MS) start->analyze_side_products Impurity Issue? optimize_stoichiometry Optimize Stoichiometry of Reactants start->optimize_stoichiometry Stoichiometry Issue? purify_reagents Purify/Replace Reagents check_reagents->purify_reagents optimize_conditions Systematically Optimize Conditions (DoE) check_conditions->optimize_conditions modify_workup Modify Work-up or Purification Method analyze_side_products->modify_workup adjust_stoichiometry Adjust Reactant Ratios optimize_stoichiometry->adjust_stoichiometry end_success Successful Synthesis purify_reagents->end_success end_fail Consult Further Literature purify_reagents->end_fail optimize_conditions->end_success optimize_conditions->end_fail modify_workup->end_success modify_workup->end_fail adjust_stoichiometry->end_success adjust_stoichiometry->end_fail

Caption: Troubleshooting workflow for the synthesis of this compound.

synthesis_pathway cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions start_materials S-Ethylisothiourea + Cyanamide precursor N-Amidino-S-ethylisothiourea start_materials->precursor Base product 3-Amino-5-ethylthio- 1,2,4-thiadiazole precursor->product Oxidizing Agent (e.g., I2) isomer 1,3,4-Thiadiazole Isomer precursor->isomer Alternative Cyclization over_oxidation Sulfoxide/Sulfone (Over-oxidation) product->over_oxidation Harsh Oxidant hydrolysis Hydrolysis of Amino Group product->hydrolysis Strong Acid/Base

Caption: Synthetic pathway and potential side reactions for this compound.

References

Technical Support Center: Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development focused on optimizing the synthesis and improving the yield of 3-Amino-5-ethylthio-1,2,4-thiadiazole.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-step process. The initial step involves the formation of the core heterocyclic structure, 3-Amino-5-mercapto-1,2,4-thiadiazole, which is then followed by a selective S-alkylation to introduce the ethylthio group.

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Alkylation Starting_Materials Guanidine derivative + Carbon disulfide Intermediate 3-Amino-5-mercapto-1,2,4-thiadiazole Starting_Materials->Intermediate Oxidative Cyclization Final_Product This compound Intermediate->Final_Product Ethylating agent (e.g., Ethyl iodide), Base

A two-step synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole

This protocol is a general procedure and may require optimization based on the specific guanidine derivative used.

Materials:

  • Aminoguanidine salt (e.g., aminoguanidine bicarbonate)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrazine hydrate

Procedure:

  • A solution of aminoguanidine salt and potassium hydroxide in ethanol is prepared.

  • Carbon disulfide is added dropwise to the stirred solution at a controlled temperature.

  • The reaction mixture is stirred for several hours to form the potassium dithiocarbazate intermediate.

  • Hydrazine hydrate is then added, and the mixture is refluxed to induce cyclization.

  • Upon cooling, the product precipitates and can be collected by filtration, followed by recrystallization from a suitable solvent like ethanol.

Step 2: S-Alkylation of 3-Amino-5-mercapto-1,2,4-thiadiazole

Materials:

  • 3-Amino-5-mercapto-1,2,4-thiadiazole

  • Ethylating agent (e.g., ethyl iodide, ethyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetone, ethanol)

Procedure:

  • 3-Amino-5-mercapto-1,2,4-thiadiazole is dissolved or suspended in an appropriate anhydrous solvent.

  • A suitable base is added to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • The ethylating agent is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Troubleshooting and FAQs

Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole

Q1: My yield of the 3-amino-5-mercapto-1,2,4-thiadiazole is low. What are the common causes?

A1: Low yields can arise from several factors. Suboptimal reaction temperature, incorrect choice of base, or impure starting materials can hinder the reaction.[1] The use of inappropriate oxidizing agents in alternative oxidative dimerization routes can also lead to over-oxidation or the formation of side products.[1]

Q2: I am observing multiple spots on my TLC plate during the cyclization reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. Side products can include unreacted starting materials, partially cyclized intermediates, or other heterocyclic systems if the reaction conditions are not well-controlled.

Q3: How can I improve the purity of my 3-amino-5-mercapto-1,2,4-thiadiazole?

A3: Purification can typically be achieved through recrystallization from a suitable solvent such as ethanol. If impurities persist, column chromatography on silica gel may be necessary.

Step 2: S-Alkylation

Q1: I am getting a mixture of N-alkylated and S-alkylated products. How can I improve the selectivity for S-alkylation?

A1: Regioselectivity is a key challenge in the alkylation of molecules with multiple nucleophilic sites. To favor S-alkylation:

  • Choice of Base and Solvent: Using a weaker base and a polar aprotic solvent like DMF or acetone can favor S-alkylation.[2] Stronger bases might lead to the deprotonation of the amino group, increasing the likelihood of N-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.

Q2: The S-alkylation reaction is sluggish or does not go to completion. What should I try?

A2: If the reaction is slow, consider the following:

  • Stronger Base: If you are using a weak base like potassium carbonate, switching to a stronger base such as sodium hydride might be necessary to ensure complete deprotonation of the thiol.

  • Solvent: Ensure your solvent is anhydrous, as water can inhibit the reaction.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate.

  • Alkylating Agent: Ensure the ethylating agent is fresh and reactive.

Q3: I'm having trouble with the workup and purification of the final product. Any suggestions?

A3:

  • Workup: After quenching the reaction, ensure thorough extraction with a suitable organic solvent. Washing the organic layer with brine can help remove residual water and some polar impurities.

  • Purification: Silica gel column chromatography is often effective for separating the desired S-alkylated product from unreacted starting material, the N-alkylated side product, and any dialkylated products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, Base) Check_Purity->Optimize_Conditions If pure Analyze_Side_Products Analyze Side Products (TLC, LC-MS) Optimize_Conditions->Analyze_Side_Products Purification Refine Purification (Recrystallization, Chromatography) Analyze_Side_Products->Purification Consult_Literature Consult Literature for Alternative Methods Purification->Consult_Literature If still issues

A general troubleshooting workflow for synthesis optimization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the S-alkylation of mercapto-thiadiazole derivatives based on available literature.

PrecursorAlkylating AgentBaseSolventTemperatureYield (%)Reference
2,5-dimercapto-1,3,4-thiadiazole4-ethylbromobutyrateK₂CO₃DMFNot specified92%[3]
5-amino-1,3,4-thiadiazole-2-thiolVarious alkylating agentsK₂CO₃AcetoneNot specifiedVaries[2]
5-R-amino-2-mercapto-1,3,4-thiadiazolesChloroacetic acid esters/amidesKOHEthanolNot specifiedVaries[4]
2-mercapto-5-methyl-1,3,4-thiadiazoleα,ω-dihalogenoalkanesVariousVariousOptimizedVaries[5]

References

Technical Support Center: Purification of Aminothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of aminothiadiazole derivatives.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of aminothiadiazole derivatives.

Problem 1: Low yield after synthesis and initial work-up.

  • Possible Cause: Incomplete reaction or side reactions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. The formation of isomeric byproducts, such as 1,2,4-triazole derivatives, can occur, especially under alkaline conditions; using acidic media generally favors the formation of the desired 1,3,4-thiadiazoles.[1]

  • Possible Cause: Ineffective cyclizing agent.

    • Solution: The choice of cyclizing agent is critical. Common agents include concentrated H₂SO₄, POCl₃, and p-TsCl.[1] The potency of the agent should be sufficient to activate the carboxylic acid for efficient cyclization.[1]

  • Possible Cause: Loss of product during extraction.

    • Solution: Aminothiadiazole derivatives can have varying polarities. Ensure the pH of the aqueous layer is optimized for the extraction. Some derivatives may require a more polar solvent than ethyl acetate for efficient extraction.

Problem 2: Persistent impurities observed in TLC or HPLC analysis after initial purification.

  • Possible Cause: Co-eluting impurities in column chromatography.

    • Solution: Adjust the mobile phase polarity. A shallower gradient or isocratic elution might improve separation.[2] Consider using a different solvent system. Refer to the table below for suggested solvent systems.

  • Possible Cause: Unreacted starting materials or reagents.

    • Solution: If unreacted α-haloketones or thiourea are present, consider a pre-purification wash. A wash with a non-polar solvent like hexane can remove greasy impurities before recrystallization.[2]

  • Possible Cause: Formation of highly polar or insoluble byproducts.

    • Solution: If highly polar impurities are present, they may stick to the baseline on the TLC plate. A wash with a slightly acidic or basic aqueous solution (depending on the nature of the impurity and stability of the product) during the work-up might help. For insoluble byproducts, filtration of the crude product solution before chromatography is recommended.

Problem 3: Multiple spots on TLC after column chromatography.

  • Possible Cause: Product degradation on silica gel.

    • Solution: Some aminothiadiazole derivatives can be unstable on silica gel. To minimize degradation, deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, use a less acidic stationary phase like alumina.

  • Possible Cause: Inappropriate solvent system for TLC visualization.

    • Solution: Ensure the TLC solvent system provides good separation of your compound from impurities. The ideal Rf value for the compound of interest for good separation in column chromatography is typically between 0.2 and 0.4.

Problem 4: Difficulty in obtaining crystals during recrystallization.

  • Possible Cause: Incorrect solvent or solvent system.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen with a small amount of the crude product can help identify a suitable solvent or solvent pair.[2]

  • Possible Cause: Oiling out of the product.

    • Solution: "Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the solvent is too non-polar. Try slower cooling, scratching the inside of the flask with a glass rod to induce crystallization, or using a more polar solvent system.

  • Possible Cause: Presence of impurities that inhibit crystallization.

    • Solution: If the crude product is highly impure, a preliminary purification by flash chromatography may be necessary before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of aminothiadiazole derivatives?

A1: Common impurities include inorganic salts from the reaction, unreacted starting materials (e.g., α-haloketones, thiourea), and side-products from the synthesis, such as isomeric triazoles.[1][2]

Q2: What is the recommended first step for purifying crude aminothiadiazole derivatives?

A2: An initial purification step often involves removing inorganic salts. Recrystallization from water can be effective if the aminothiadiazole derivative has low solubility in cold water while the salts are highly soluble.[2] Alternatively, a simple filtration after dissolving the crude product in an organic solvent can remove insoluble inorganic materials.

Q3: How can I assess the purity of my purified aminothiadiazole derivative?

A3: Purity can be assessed using several techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity.[3] A single sharp peak in the chromatogram indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

Q4: My aminothiadiazole derivative seems to be unstable in DMSO for biological assays. What should I do?

A4: Some 2-aminothiazoles are known to be unstable in DMSO, leading to decomposition over time.[4] It is recommended to prepare fresh stock solutions in DMSO and use them immediately. If instability persists, consider alternative solvents for your biological assays, if compatible.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Aminothiadiazole Derivatives

Solvent System (v/v)Typical ApplicationExpected Rf Range for Product
Hexane / Ethyl Acetate (e.g., 9:1 to 1:1)For less polar derivatives0.2 - 0.4
Dichloromethane / Methanol (e.g., 99:1 to 9:1)For moderately polar derivatives0.2 - 0.4
Chloroform / Acetone (e.g., 9:1 to 1:1)For derivatives with intermediate polarity0.2 - 0.4
Ethyl Acetate / Methanol (e.g., 98:2 to 9:1)For more polar derivatives0.2 - 0.4

Note: The optimal solvent system will depend on the specific substituents on the aminothiadiazole core. It is always recommended to first determine the optimal eluent composition by TLC.

Table 2: Suggested Solvents for Recrystallization of Aminothiadiazole Derivatives

Solvent / Solvent SystemCompound PolarityProcedure
EthanolModerately PolarDissolve in hot ethanol and allow to cool slowly.[2][5]
Ethanol / WaterModerately PolarDissolve in a minimal amount of hot ethanol, then add water dropwise until turbidity persists. Reheat to dissolve and cool slowly.[2]
Isopropanol / WaterModerately PolarSimilar to the ethanol/water procedure.[2]
N,N-Dimethylformamide (DMF) / WaterPolarDissolve in a minimal amount of DMF and add water as an anti-solvent.[6]
AcetonitrileModerately PolarDissolve in hot acetonitrile and cool slowly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general protocol and may require optimization based on the specific aminothiadiazole derivative.

Materials:

  • Crude aminothiadiazole derivative

  • Silica gel (60-120 mesh)

  • Selected solvent system (e.g., Hexane/Ethyl Acetate)

  • Glass column

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).

  • Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring a level and compact bed. A thin layer of sand can be added on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. In a separate flask, adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, starting with a lower polarity if a gradient is used.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified aminothiadiazole derivative.

Protocol 2: Purification by Recrystallization

This protocol is for a single-solvent recrystallization.

Materials:

  • Crude aminothiadiazole derivative

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone intermediate1 Thiouronium Salt Intermediate alpha_haloketone->intermediate1 Nucleophilic attack by S thiourea Thiourea thiourea->intermediate1 intermediate2 4-Hydroxy-4,5-dihydrothiazole Intermediate intermediate1->intermediate2 Intramolecular cyclization aminothiazole 2-Aminothiazole Derivative intermediate2->aminothiazole Dehydration h2o H₂O intermediate2->h2o hx HX aminothiazole->hx

Caption: The Hantzsch synthesis of 2-aminothiazole derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Aminothiadiazole Aminothiadiazole Derivative Aminothiadiazole->PI3K Inhibition Aminothiadiazole->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminothiadiazole derivatives.

References

Technical Support Center: Synthesis of 1,2,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of 1,2,4-thiadiazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,2,4-thiadiazoles, offering potential causes and solutions to get your experiments back on track.

Issue 1: Low or No Yield of the Desired 1,2,4-Thiadiazole

Table 1: Troubleshooting Low or No Product Yield

Possible CauseSuggested Solution
Inactive Oxidizing Agent For oxidative dimerization of thioamides, ensure the oxidizing agent is fresh and has been stored correctly. Some common oxidants like ceric ammonium nitrate (CAN) or iodine should be of high purity.
Incorrect Reaction Temperature Verify the optimal temperature for your specific reaction. Some reactions require heating, while others proceed at room temperature.[1]
Presence of Water Many reagents used in 1,2,4-thiadiazole synthesis are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Water can lead to the hydrolysis of starting materials, particularly thioamides, to the corresponding amides.
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as solvent, reaction time, and stoichiometry of reactants. For instance, in the synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles from amidines and dithioesters, the choice of base and solvent can be critical.[2]
Degradation of Product The 1,2,4-thiadiazole ring can be susceptible to ring-opening under strongly basic conditions.[1] Ensure that the work-up and purification conditions are suitable for the stability of your product.
Issue 2: Formation of Multiple Products and Side Reactions

The formation of multiple products is a common challenge in 1,2,4-thiadiazole synthesis. Below are some of the most frequently observed side reactions and byproducts.

Table 2: Common Side Reactions and Byproducts in 1,2,4-Thiadiazole Synthesis

Side ReactionStarting MaterialsSide Product(s)Conditions Favoring Side ReactionMitigation Strategies
Hydrolysis of Thioamide Thioamide, WaterCorresponding AmidePresence of water in the reaction mixture, prolonged reaction times at elevated temperatures.Use anhydrous solvents and reagents, and dry glassware thoroughly. Monitor the reaction to avoid unnecessarily long reaction times.
Formation of Open-Chain Adducts Amidines, DithioestersThioacylbenzamidine intermediateIncomplete cyclization, steric hindrance, or electronic effects of substituents. For example, the reaction of benzamidine with 4-fluorophenyl dithioester may yield only the open-chain adduct.[2]Optimize reaction conditions (e.g., base, temperature) to promote intramolecular cyclization. In some cases, a stronger base or higher temperature may be required.
Self-Dimerization in Cross-Dimerization Reactions Two different primary amides (in a one-pot, two-step synthesis)Symmetrical 1,2,4-thiadiazolesWhen attempting to synthesize unsymmetrical 1,2,4-thiadiazoles via cross-dimerization, the formation of self-dimerized products is often a competitive process.This is a challenging reaction to control. Stepwise synthesis is often a more effective strategy for obtaining unsymmetrical products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,2,4-thiadiazoles, and how do they compare in terms of yield?

A1: There are several effective methods for synthesizing 1,2,4-thiadiazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A comparative overview of four common routes is presented below.

Table 3: Comparative Analysis of Synthetic Routes to 1,2,4-Thiadiazoles [3]

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsTypical Yields
Oxidative Dimerization of Thioamides ThioamidesCeric Ammonium Nitrate (CAN)Acetonitrile, Room Temperature, 10-30 min85-95%
From Nitriles and Thioamides Nitriles, ThioamidesIodine (I₂)Dichloromethane (DCM), 80°C, 12 h60-85%
From Imidoyl Thioureas Imidoyl ThioureasPhenyliodine(III) bis(trifluoroacetate) (PIFA)Dichloromethane (DCM), Room Temperature, 5-10 min70-90%
1,3-Dipolar Cycloaddition 1,3,4-Oxathiazol-2-ones, Acyl CyanidesThermal (Reflux)Xylene, 130-160°C, ~20 h75-90%
Q2: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles?

A2: Achieving high regioselectivity is a critical challenge in the synthesis of unsymmetrical 1,2,4-thiadiazoles. One of the most effective strategies is the stepwise synthesis where the fragments are introduced sequentially. For example, the reaction of a nitrile with a thioamide allows for the controlled formation of the thiadiazole ring with specific substituents at the 3 and 5 positions.[2][3] The choice of catalyst and reaction conditions can also significantly influence the regioselectivity. In the synthesis from amidines and dithioesters, the nature of the base and solvent can direct the reaction towards the desired regioisomer.[2]

Q3: My purification by column chromatography is not effective. What are some common issues and solutions?

A3: If you are facing difficulties with the purification of your 1,2,4-thiadiazole derivative, consider the following:

  • Incomplete removal of inorganic salts: If your synthesis involves inorganic reagents or byproducts, it is advisable to perform an aqueous work-up before column chromatography. Washing the organic layer with water or brine can help remove most of the inorganic impurities.

  • Choosing the right eluent system: The polarity of the eluent is crucial for good separation. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) is an indispensable tool for optimizing the eluent system before running a column.

  • Product degradation on silica gel: Some 1,2,4-thiadiazoles might be sensitive to the acidic nature of silica gel. In such cases, you can use neutral alumina for chromatography or add a small amount of a neutralising agent like triethylamine to the eluent.

  • Alternative purification methods: If column chromatography is not providing the desired purity, consider other techniques such as recrystallization from a suitable solvent or solvent mixture.[4]

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic routes to 1,2,4-thiadiazoles.

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole via Oxidative Dimerization of Thiobenzamide

This protocol describes a greener, one-pot, two-step synthesis starting from benzamide.[1]

Materials:

  • Benzamide (1.0 mmol)

  • Lawesson's Reagent (0.6 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water, 1.5 equiv.)

  • Ethyl acetate

  • Water

Procedure:

  • In an oven-dried round-bottom flask equipped with a stir bar, charge benzamide (1.0 mmol) and Lawesson's reagent (0.6 mmol).

  • Heat the reaction mixture at 80°C and monitor the progress of the reaction by TLC.

  • After the reaction is complete (typically 25 minutes), cool the mixture to room temperature.

  • Add TBHP (1.5 equiv.) to the mixture and stir at room temperature. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, extract the solid mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of an Unsymmetrically Substituted 3,5-Disubstituted-1,2,4-Thiadiazole from a Nitrile and a Thioamide[3]

Materials:

  • Nitrile (1.0 mmol)

  • Thioamide (1.2 mmol)

  • Iodine (I₂) (2.0 mmol)

  • Dichloromethane (DCM) (3.0 mL)

  • Saturated aqueous solution of sodium thiosulfate

  • Brine

Procedure:

  • To a sealed tube, add the nitrile (1.0 mmol), thioamide (1.2 mmol), and iodine (2.0 mmol) in dichloromethane (3.0 mL).

  • Stir the reaction mixture at 80°C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the target 3,5-disubstituted 1,2,4-thiadiazole.

Visualizations

The following diagrams illustrate key reaction pathways and a general experimental workflow for the synthesis of 1,2,4-thiadiazoles.

oxidative_dimerization Thioamide1 Thioamide (R-CSNH2) Intermediate Reactive Intermediate Thioamide1->Intermediate Thioamide2 Thioamide (R-CSNH2) Thioamide2->Intermediate Oxidant Oxidizing Agent (e.g., CAN, I2) Oxidant->Intermediate Thiadiazole 3,5-Disubstituted-1,2,4-Thiadiazole Intermediate->Thiadiazole Byproduct Reduced Oxidant Intermediate->Byproduct

Oxidative Dimerization of Thioamides.

nitrile_synthesis Nitrile Nitrile (R1-CN) Adduct Intermediate Adduct Nitrile->Adduct Thioamide Thioamide (R2-CSNH2) Thioamide->Adduct Iodine Iodine (I2) Thiadiazole 3,5-Disubstituted-1,2,4-Thiadiazole Adduct->Thiadiazole I2 HI HI

Synthesis from Nitriles and Thioamides.

experimental_workflow Start Start: Assemble Reactants and Solvent Reaction Reaction under Optimized Conditions (Temperature, Time) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

General Experimental Workflow.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-ethylthio-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-amino-5-ethylthio-1,3,4-thiadiazole, with a focus on scaling up the process. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 2-amino-5-ethylthio-1,3,4-thiadiazole?

A1: The most prevalent and scalable method is a two-step synthesis. This process involves the initial formation of 2-amino-5-mercapto-1,3,4-thiadiazole, which is a key intermediate. This is followed by a selective S-alkylation step to introduce the ethylthio group. This approach is generally favored for its reliability and the commercial availability of the starting materials.

Q2: What are the critical starting materials for this synthesis?

A2: For the widely used two-step synthesis, the primary starting materials are thiosemicarbazide and carbon disulfide for the formation of the 2-amino-5-mercapto-1,3,4-thiadiazole intermediate. For the subsequent S-alkylation step, an ethylating agent such as ethyl iodide or ethyl bromide is required.

Q3: What are the key reaction parameters to control during scale-up?

A3: When scaling up, careful control of temperature, reaction time, and reagent addition rates is crucial. In the first step, maintaining the recommended temperature during the cyclization of thiosemicarbazide and carbon disulfide is important to ensure optimal yield and minimize side reactions. During the S-alkylation, controlling the temperature helps to prevent unwanted side reactions.

Q4: Are there any significant safety concerns to be aware of during the synthesis?

A4: Yes, several safety precautions are necessary. Carbon disulfide is highly flammable and toxic, so it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving flammable solvents should be conducted with proper fire safety measures in place. When working with alkylating agents like ethyl iodide, it is important to handle them with care as they can be harmful. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

II. Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and provides practical solutions.

Troubleshooting: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (Intermediate)
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Intermediate Incomplete reaction.- Ensure the reaction is heated sufficiently, typically around 80-90°C, to promote cyclization.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Hydrolysis of intermediates.- Use anhydrous solvents and reagents to minimize the presence of water.
Suboptimal reaction conditions.- Consider using a catalyst such as phosphorus pentachloride, which can lower the reaction temperature and shorten the reaction time.[2]
Formation of 2,5-diamino-1,3,4-thiadiazole by-product Reaction conditions favoring the formation of the diamino by-product.- A process has been described to separate the 2,5-diamino-1,3,4-thiadiazole by-product and convert it to the desired 2-amino-5-mercapto-1,3,4-thiadiazole, thereby increasing the overall yield.[3]
Difficulty in Product Isolation Product precipitation issues.- After the reaction, cool the mixture and carefully quench it with water or pour it onto ice.[1]- Adjusting the pH to 8 with a base like sodium hydroxide can aid in precipitation.[1]
Troubleshooting: S-Alkylation to 2-Amino-5-ethylthio-1,3,4-thiadiazole
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete alkylation.- Ensure stoichiometric or a slight excess of the ethylating agent is used.- Monitor the reaction progress by TLC to ensure completion.
Formation of bis-alkylated by-products.- Control the reaction temperature and the stoichiometry of the alkylating agent carefully.
Formation of N-alkylated by-product Reaction conditions favoring N-alkylation over S-alkylation.- The use of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF generally favors S-alkylation.
Product Purification Challenges Presence of unreacted starting material and by-products.- The crude product can often be purified by recrystallization from a suitable solvent like ethanol.[4]- Column chromatography can be employed for more challenging separations.[5]

III. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

This protocol is based on the reaction of thiosemicarbazide and carbon disulfide.

Materials:

  • Thiosemicarbazide

  • Carbon Disulfide

  • Anhydrous Sodium Carbonate

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiosemicarbazide in anhydrous ethanol.

  • Add anhydrous sodium carbonate to the suspension.

  • Slowly add carbon disulfide to the mixture.

  • Heat the reaction mixture to reflux (around 50°C) and maintain for 1 hour, then continue heating in a steam bath for an additional 4 hours.

  • Remove the ethanol by distillation under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-5-mercapto-1,3,4-thiadiazole.

Protocol 2: Synthesis of 2-Amino-5-ethylthio-1,3,4-thiadiazole

This protocol describes the S-alkylation of the intermediate.

Materials:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole

  • Ethyl Iodide (or Ethyl Bromide)

  • Anhydrous Potassium Carbonate

  • Dry Acetone (or DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole in dry acetone.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add ethyl iodide to the mixture with stirring.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After the reaction is complete, filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

IV. Data Presentation

Table 1: Comparison of Synthetic Routes for 1,3,4-Thiadiazoles

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsTypical Yields
From Thiosemicarbazide and Carboxylic Acid Thiosemicarbazide, Carboxylic AcidPOCl₃ or PPE60°C, 2 hours (POCl₃)Moderate to Good
From Thiosemicarbazides and Carbon Disulfide Thiosemicarbazide, Carbon DisulfideSodium CarbonateReflux in Ethanol~80%[6]
Iodine-mediated Cyclization ThiosemicarbazonesIodineVariesModerate to Good[7]

V. Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole cluster_step2 Step 2: S-Alkylation start1 Thiosemicarbazide + Carbon Disulfide reagents1 Sodium Carbonate Ethanol reaction1 Reflux start1->reaction1 reagents1->reaction1 workup1 Acidification reaction1->workup1 product1 2-Amino-5-mercapto-1,3,4-thiadiazole workup1->product1 start2 2-Amino-5-mercapto-1,3,4-thiadiazole product1->start2 Intermediate reagents2 Ethyl Iodide Potassium Carbonate Acetone reaction2 Reflux start2->reaction2 reagents2->reaction2 workup2 Filtration & Evaporation reaction2->workup2 product2 2-Amino-5-ethylthio-1,3,4-thiadiazole workup2->product2 troubleshooting_logic issue Low Yield in Step 1 cause1 Incomplete Reaction? issue->cause1 cause2 Side Product Formation? issue->cause2 cause3 Hydrolysis? issue->cause3 solution1 Increase Reaction Time/ Temperature & Monitor cause1->solution1 solution2 Optimize Conditions/ Isolate & Convert By-product cause2->solution2 solution3 Use Anhydrous Reagents cause3->solution3

References

resolving multiple spots on TLC for 3-Amino-5-ethylthio-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-ethylthio-1,2,4-thiadiazole, specifically addressing the issue of observing multiple spots during Thin Layer Chromatography (TLC) analysis.

Troubleshooting Guide: Resolving Multiple Spots on TLC

Observing multiple spots on a TLC plate when analyzing a supposedly pure sample of this compound can be perplexing. This guide provides a systematic approach to diagnose and resolve this issue.

dot

Caption: Troubleshooting workflow for multiple TLC spots.

Frequently Asked Questions (FAQs)

Q1: I am seeing two or more spots on my TLC for a sample of this compound that I expect to be pure. What are the possible reasons?

There are several potential reasons for observing multiple spots on your TLC plate:

  • Sample Impurity: The most straightforward reason is that your sample may not be pure and contains side products from the synthesis or degradation products.

  • On-Plate Decomposition: The compound might be degrading on the silica gel plate. The stationary phase is often slightly acidic, which can cause sensitive molecules to break down.

  • Inappropriate Solvent System: The choice of mobile phase is crucial. An unsuitable solvent system can lead to poor separation, streaking, or the appearance of artificial spots.[1]

  • Sample Overloading: Applying too much sample to the TLC plate can cause streaking and the appearance of "shoulder" spots, which can be misinterpreted as impurities.[1][2]

  • Tautomerism: While less common to show as distinct spots on TLC, some heterocyclic compounds can exist as tautomers, which might have different polarities.

  • Interaction with Stationary Phase: The amino group in your compound is basic and can interact strongly with the acidic silica gel, leading to streaking or multiple spots.[1]

Q2: How can I determine if my sample is impure or if the issue is with my TLC technique?

To differentiate between sample impurity and a technical issue, you can perform the following checks:

  • Run a 2D TLC: Spot your sample in one corner of a square TLC plate and run it in one solvent system. Then, rotate the plate 90 degrees and run it in a second solvent system. If the spots lie on a diagonal, your compound is likely stable. If new spots appear off the diagonal, it suggests on-plate decomposition.[3]

  • Vary the Solvent System: Try a different mobile phase with varying polarities. If the number and relative intensity of the spots remain consistent, they are more likely to be true components of your sample.

  • Co-spotting: Spot your sample, a known standard (if available), and a co-spot (both sample and standard in the same spot) on the same plate. This can help confirm the identity of your main spot and any impurities.[4]

  • Change the Stationary Phase: If you suspect interaction with silica, try using a different stationary phase like alumina or a reversed-phase plate (C18).[5]

Q3: What are the recommended solvent systems for running a TLC of this compound?

The optimal solvent system will depend on the specific impurities you are trying to separate from. A good starting point for many thiadiazole derivatives is a mixture of a non-polar and a polar solvent.[6][7] Here are some suggestions, starting with less polar and moving to more polar systems:

Solvent System ComponentsRatio (v/v)Polarity
Hexane : Ethyl Acetate9:1 to 1:1Low to Medium
Dichloromethane : Methanol9.5 : 0.5 to 9:1Medium
Chloroform : Methanol9:1Medium to High
Ethyl Acetate100%High

You may need to experiment with different ratios to achieve the best separation (Rf values between 0.2 and 0.8).

Q4: My spots are streaking. How can I resolve this?

Streaking on a TLC plate can be caused by several factors:[1][2]

  • Sample Overloading: The most common cause. Try diluting your sample significantly before spotting.[8]

  • Highly Polar Compound: The amino group can cause strong interactions with the silica gel.

  • Acid/Base Interactions: The basic nature of the amino group can lead to strong adsorption to the acidic silica gel.

To address streaking, you can:

  • Dilute your sample.

  • Add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine or a few drops of ammonia in methanol.[1][4] This will neutralize the acidic sites on the silica gel and reduce tailing.

  • Use a more polar solvent system to better solvate and move your compound up the plate.

Q5: I suspect my compound is degrading on the silica gel plate. What can I do?

If you suspect on-plate degradation, especially due to the acidic nature of silica gel, consider the following:

  • Use Neutralized Silica Plates: You can prepare these by briefly dipping a standard silica plate in a solution of triethylamine in your mobile phase and then allowing the solvent to evaporate.

  • Add a Base to the Mobile Phase: As mentioned for streaking, adding a small amount of triethylamine or ammonia to your eluent can suppress degradation caused by acidic sites.[4]

  • Use an Alternative Stationary Phase: Consider using alumina (which is available in acidic, neutral, and basic forms) or reversed-phase TLC plates.[5]

Experimental Protocols

Protocol 1: Standard TLC Analysis of this compound

  • Plate Preparation:

    • Obtain a silica gel 60 F254 TLC plate.

    • Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the plate.

    • Mark the lanes for your sample(s).

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of your this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to make a 1 mg/mL solution.

  • Spotting:

    • Using a capillary tube, spot a small amount of your dissolved sample onto the starting line in the designated lane.

    • Ensure the spot is small and concentrated (1-2 mm in diameter).[8]

    • Allow the solvent to completely evaporate between applications if multiple spots are needed in the same location.[2]

  • Development:

    • Prepare your chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

    • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor.

    • Carefully place the TLC plate into the chamber, ensuring the solvent level is below the starting line.

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.

    • If spots are not visible under UV, use a staining agent such as potassium permanganate or iodine.

Protocol 2: 2D TLC for Stability Assessment

  • Follow steps 1-3 from Protocol 1, but use a square TLC plate and spot your sample in one corner, about 1.5 cm from each edge.

  • Develop the plate in the first solvent system as described in step 4 of Protocol 1.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Rotate the plate 90 degrees so that the line of separated spots is now the new baseline.

  • Develop the plate in a second, different solvent system.

  • Visualize the plate as described in step 5 of Protocol 1.

  • Analyze the resulting chromatogram. Stable compounds will appear on a diagonal line from the origin. Any spots appearing below this diagonal are likely decomposition products.[3]

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References

Technical Support Center: 3-Amino-5-ethylthio-1,2,4-thiadiazole Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the recrystallization of 3-Amino-5-ethylthio-1,2,4-thiadiazole, aiming to improve final product yield and purity.

Troubleshooting Guide

Low yield or impurities can arise from several factors during the recrystallization process. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Very Low or No Crystal Formation Upon Cooling

Potential Cause Troubleshooting Steps
Excessive Solvent The most common reason for poor crystal formation is using too much solvent, which keeps the compound dissolved even at low temperatures.[1] To remedy this, reheat the solution and evaporate a portion of the solvent to increase the concentration of the target compound. Allow the concentrated solution to cool again.
Supersaturation The solution may be supersaturated, meaning the solute has not yet started to crystallize. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1]
Inappropriate Cooling Rate Rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2]
Incorrect Solvent The chosen solvent may be too good at dissolving the compound at all temperatures. If other troubleshooting steps fail, recover the solid by evaporating the solvent and attempt recrystallization with a different solvent.

Problem 2: Oiling Out Instead of Crystallization

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the compound is impure or if the boiling point of the solvent is higher than the melting point of the solute.[1]

Potential Cause Troubleshooting Steps
High Impurity Level Impurities can lower the melting point of the compound, leading to oiling out.[1] Consider pre-purification by another method, such as column chromatography, if the crude material is highly impure.
Solution Cooled Too Quickly Rapid cooling can cause the solute to come out of solution above its melting point. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][2]
Inappropriate Solvent The solvent's boiling point may be too high. Select a solvent with a lower boiling point.

Problem 3: Crystals Are Colored or Impure

Potential Cause Troubleshooting Steps
Colored Impurities Present If the crude material contains colored impurities, they may be co-crystallize with the product. Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
Insoluble Impurities If solid impurities are present in the hot solution, they should be removed by hot filtration before allowing the solution to cool and crystallize.
Product Decomposition The target compound may be unstable and decompose under the recrystallization conditions.[3] Monitor the reaction for any signs of degradation. If decomposition is suspected, consider using a lower boiling point solvent or an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How can I perform a second crop recrystallization to improve my yield?

A2: After the initial filtration of your crystals, the remaining solution (mother liquor) will still contain some dissolved product. To obtain a second crop, reduce the volume of the mother liquor by evaporation and cool it again to induce further crystallization. Note that second crop crystals may be less pure than the first crop.

Q3: My compound won't crystallize at all. What should I do?

A3: If no crystals form even after trying to induce crystallization, it is likely that too much solvent was used.[1] The best course of action is to remove the solvent by rotary evaporation to recover the crude solid and then attempt the recrystallization again with less solvent or a different solvent system.[1]

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a mixed solvent system can be effective, especially when no single solvent has the ideal solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. However, the use of mixed solvents can sometimes increase the likelihood of oiling out.[1]

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general guideline; actual solvent volumes and temperatures should be optimized for your specific sample.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Data Presentation

Table 1: Common Recrystallization Solvents for Thiadiazole Derivatives

SolventRationale for UsePotential Issues
Ethanol Frequently cited for recrystallization of various thiadiazole derivatives.[1][4] Good balance of polarity for many heterocyclic compounds.May not be suitable for all derivatives; solubility needs to be tested.
Water A polar, non-flammable, and inexpensive solvent.[5]Many organic compounds have low solubility in water, even when hot.
Acetone A polar aprotic solvent that can dissolve a wide range of organic compounds.[5]Its low boiling point can lead to rapid evaporation and premature crystallization during hot filtration.
Ethyl Acetate A moderately polar solvent.[5]Flammable and may require careful handling.
DMF/Water Mixture A polar aprotic solvent mixture that can dissolve many otherwise insoluble compounds.High boiling point of DMF can make it difficult to remove.

Visualizations

Recrystallization_Workflow Recrystallization Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if impurities present) B->C Impurities? D Slow Cooling B->D No Impurities C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A standard workflow for the recrystallization process.

Troubleshooting_Low_Yield Troubleshooting Low Recrystallization Yield A Low Yield Observed B Crystals Formed? A->B C Reduce Solvent Volume B->C No F Check for Product in Mother Liquor B->F Yes D Induce Crystallization (Seed/Scratch) C->D E Re-evaluate Solvent Choice C->E D->B G Product Present? F->G H Perform Second Crop Recrystallization G->H Yes I Yield Acceptable G->I No H->I

Caption: A decision tree for troubleshooting low yield in recrystallization.

References

Validation & Comparative

Validating the Bioactivity of the 3-Amino-1,2,4-Thiadiazole Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While specific experimental data on 3-Amino-5-ethylthio-1,2,4-thiadiazole is limited in publicly available literature, a wealth of research on analogous compounds highlights the potential of this chemical class. This guide provides a comparative overview of the reported bioactivities of various 3-amino- and other substituted 1,2,4- and 1,3,4-thiadiazole derivatives, with a focus on their well-documented antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers interested in validating and exploring the therapeutic potential of this promising scaffold.

Comparative Bioactivity of Thiadiazole Derivatives

The biological activities of thiadiazole derivatives are broad, ranging from antimicrobial to enzyme inhibition and anticonvulsant effects. The following table summarizes the antimicrobial activity of several reported thiadiazole compounds, providing a baseline for comparison.

Compound/Derivative ClassBioactivityOrganism(s)Key FindingsReference
2-Amino-1,3,4-thiadiazole Derivatives Antibacterial & AntifungalS. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans, C. parapsilosisGenerally active against B. subtilis and fungi. Derivatives with a 1,3,4-thiadiazole ring showed higher activity.[1][1]
Hybrid Coumarin-1,3,4-thiadiazole Derivatives Antibacterial & AntifungalP. vulgaris, P. aeruginosa, C. albicansModerate to good activity with a narrow spectrum.[2][2]
5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine Derivatives Antibacterial & AntifungalE. coli, C. albicansGood to high activity reported for some derivatives.[2][2]
4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol Antifungal (Fungicidal)Candida spp., Aspergillus spp., Trichophyton spp.Broad-spectrum antifungal activity with low toxicity to human cells. MFC/MIC ratio < 4 indicates fungicidal action.[3][3]
Glucoside Derivatives of 1,3,4-Thiadiazole Antifungal & AntibacterialPhytophthora infestans, Xanthomonas oryzae pv. oryzae, Xanthomonas campestris pv. citriSome compounds showed good antifungal activity, particularly against P. infestans. Moderate to poor antibacterial activity was observed.[4][4]
2,3,5-substituted[5][6][7]-thiadiazoles Antiviral (SARS-CoV-2 3CLpro inhibitor)SARS-CoV-2Covalent inhibitors of the 3C-Like protease with potent antiviral activity in cell-based assays.[8][8]
3-Substituted imidazo[1,2-d][5][6][7]-thiadiazoles Enzyme Inhibition (Factor XIIIa inhibitor)Human plasmaInhibited fibrin cross-linking, suggesting potential as antithrombotic agents.[9][9]

Experimental Protocols

Standardized methods are crucial for the validation and comparison of antimicrobial activity. The following are detailed protocols for common in vitro antibacterial and antifungal susceptibility testing.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[5][6]

  • Inoculum Preparation:

    • From a pure culture, select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth medium.

    • The final volume in each well is typically 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the negative control).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27-A)

This protocol is used to determine the MIC of antifungal agents against yeasts.[7][10]

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using RPMI-1640 medium.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • Read the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control.

Visualizing Methodologies and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a general workflow for antimicrobial screening and a key fungal metabolic pathway that is a common target for antifungal agents.

experimental_workflow cluster_preparation Preparation cluster_testing Antimicrobial Testing cluster_analysis Data Analysis compound Test Compound (e.g., this compound) stock_solution Prepare Stock Solution compound->stock_solution serial_dilution Perform Serial Dilutions stock_solution->serial_dilution inoculate Inoculate Microtiter Plates serial_dilution->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic compare Compare with Controls and Reference Drugs determine_mic->compare

Caption: General experimental workflow for antimicrobial susceptibility testing.

ergosterol_pathway cluster_inhibition Potential Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme 14-α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane enzyme->ergosterol Demethylation inhibitor Thiadiazole Derivative inhibitor->enzyme Inhibition

Caption: Simplified ergosterol biosynthesis pathway, a common target for antifungal drugs.

References

A Comparative Analysis of 3-Amino-5-ethylthio-1,2,4-thiadiazole and Other Bioactive Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry, underpinning a diverse array of pharmacologically active compounds. This guide provides a comparative overview of 3-Amino-5-ethylthio-1,2,4-thiadiazole and other notable thiadiazole derivatives, focusing on their anticancer and antimicrobial properties. While specific experimental data for this compound is limited in publicly available literature, this comparison leverages data from structurally related 1,2,4-thiadiazoles and the extensively studied 1,3,4-thiadiazole isomers to provide a valuable reference for researchers in drug discovery and development.

Physicochemical Properties

A foundational aspect of drug design involves understanding the physicochemical characteristics of a lead compound. Below is a comparison of the known properties of this compound and its methylthio analog.

PropertyThis compound3-Amino-5-methylthio-1,2,4-thiadiazole[1]
CAS Number 129500-80-760093-10-9
Molecular Formula C4H7N3S2C3H5N3S2
Molecular Weight 161.25 g/mol 147.22 g/mol
Melting Point Not available156 °C
Boiling Point Not available318.1 °C at 760 mmHg
Density Not available1.48 g/cm³

Comparative Biological Activity: Anticancer and Antimicrobial Potential

Thiadiazole derivatives have demonstrated significant potential as both anticancer and antimicrobial agents.[2][3][4][5][6] The biological activity is often dictated by the isomeric form of the thiadiazole ring and the nature of the substituents.

Anticancer Activity

Various derivatives of 1,2,4-thiadiazole and 1,3,4-thiadiazole have been reported to exhibit cytotoxic effects against a range of cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis and interference with key signaling pathways.[1][7][8]

The following table summarizes the in vitro anticancer activity of selected thiadiazole derivatives, providing a benchmark for the potential efficacy of compounds like this compound.

CompoundCancer Cell LineIC50 (µM)Reference
1,2,4-Thiadiazole-1,2,4-triazole derivative (8b) MCF-7 (Breast)0.10 ± 0.084[2]
A549 (Lung)0.17 ± 0.032[2]
DU-145 (Prostate)0.83 ± 0.091[2]
MDA MB-231 (Breast)0.28 ± 0.017[2]
3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole Aromatase inhibitor-[2]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MCF-7 (Breast)49.6[9]
MDA-MB-231 (Breast)53.4[9]
Antimicrobial Activity

The thiadiazole scaffold is also a prominent feature in many antimicrobial agents.[5][7] Their efficacy against various bacterial and fungal strains has been well-documented.

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative thiadiazole derivatives against selected microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
1,3,4-Thiadiazole-triazole derivative Bacillus subtilisActive[7]
4-[5-amino 1,3,4-thiadiazole-2-yl] phenol Escherichia coli0.8[10][11]
Bacillus cereus0.8[10][11]
Staphylococcus epidermidis0.8[10]
Fluoroquinolone-thiadiazole conjugate (31) Gram-negative bacteria< 0.63[12]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][13][14][15][16]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which thiadiazoles exert their biological effects is critical for rational drug design.

Anticancer Signaling Pathways

Many thiadiazole derivatives induce apoptosis in cancer cells through the modulation of key signaling pathways. One such pathway is the PI3K/Akt signaling cascade, which is often dysregulated in cancer.[8] Inhibition of Akt can lead to the downstream activation of pro-apoptotic proteins and cell cycle arrest.

anticancer_pathway Thiadiazole Thiadiazole Derivative Akt Akt (Protein Kinase B) Thiadiazole->Akt Inhibition CellCycleArrest Cell Cycle Arrest Thiadiazole->CellCycleArrest Apoptosis Apoptosis Akt->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Caspases Caspases Bax->Caspases Activation Bcl2->Bax Caspases->Apoptosis Execution

Caption: Proposed anticancer mechanism of certain thiadiazole derivatives via Akt inhibition.

Enzyme Inhibition

Thiadiazoles are also known to be effective enzyme inhibitors. For instance, some 1,2,4-thiadiazole derivatives act as inhibitors of cysteine proteases like cathepsin B by forming a disulfide bond with a cysteine residue in the enzyme's active site.[17]

enzyme_inhibition Thiadiazole 1,2,4-Thiadiazole Derivative ActiveSite Active Site Cysteine Thiadiazole->ActiveSite Covalent Modification Enzyme Cysteine Protease (e.g., Cathepsin B) Enzyme->ActiveSite InactivatedEnzyme Inactivated Enzyme (Disulfide Bond) ActiveSite->InactivatedEnzyme Forms

References

Comparative Analysis of 3-Amino-5-ethylthio-1,2,4-thiadiazole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of 3-Amino-5-ethylthio-1,2,4-thiadiazole analogs reveals their potential across diverse therapeutic and agrochemical applications. While direct SAR studies on the specific this compound scaffold are limited in the public domain, analysis of closely related analogs with variations in the thioether substituent and the substitution on the amino group provides valuable insights into the key structural features governing their biological activity.

This guide synthesizes available data on the synthesis, biological evaluation, and mechanistic aspects of these analogs, offering a comparative framework for researchers, scientists, and drug development professionals. The primary biological activities observed for this class of compounds include antimicrobial, antifungal, and herbicidal effects.

Comparative Biological Activity

The biological potency of 3-Amino-5-alkylthio-1,2,4-thiadiazole analogs is significantly influenced by the nature of the substituents at the 2 and 5 positions of the thiadiazole ring. The following table summarizes the available quantitative data for key analogs.

Compound IDStructureBiological ActivityIC50 / EC50 / InhibitionReference
Analog A N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamideAntibacterial (X. oryzae pv. oryzae)56% inhibition at 100 µg/mL[1]
Antifungal (R. solani)EC50: 33.70 µg/mL[1]
Analog B 2-amino-5-(2-propanylthio)-1,3,4-thiadiazoleAntibacterial (Staph-aureus)Zone of inhibition: 15mm[2]
Antibacterial (streptococci spp)Zone of inhibition: 18mm[2]
Analog C 3-Amino-5-methylthio-1,2,4-thiadiazoleFungicidal, HerbicidalNot specified[3]

Key Observations:

  • Substitution on the Amino Group: Acylation of the 2-amino group, as seen in Analog A , and incorporation into a larger heterocyclic system can lead to potent antimicrobial activity.[1]

  • Alkylthio Chain Length: The variation from a methylthio (Analog C ) to an ethylthio (Analog A ) and a propanylthio (Analog B ) group at the 5-position appears to be well-tolerated, with all analogs demonstrating biological activity.[1][2][3]

  • Isomeric Form: The core scaffold can be either a 1,3,4-thiadiazole or a 1,2,4-thiadiazole, with both isomers showing promise in different applications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings. The following sections outline the key experimental procedures for the synthesis and biological evaluation of the discussed analogs.

Synthesis of Analogs

The synthesis of 3-amino-5-alkylthio-thiadiazole analogs typically involves a multi-step process, starting from commercially available materials.

General Procedure for the Synthesis of 5-(alkylthio)-1,3,4-thiadiazol-2-amines:

A common synthetic route involves the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol. For example, to synthesize 5-(ethylthio)-1,3,4-thiadiazol-2-amine, 5-amino-1,3,4-thiadiazole-2-thiol is dissolved in a suitable solvent like DMF, followed by the addition of a base such as K₂CO₃. The corresponding alkyl halide (e.g., ethyl bromide) is then added dropwise, and the reaction mixture is stirred at room temperature. The product is typically isolated by precipitation in cold water followed by filtration and recrystallization.[1]

A similar procedure is followed for the synthesis of 2-amino-5-(2-propanylthio)-1,3,4-thiadiazole, where 2-bromopropane is used as the alkylating agent in the presence of potassium hydroxide in ethanol.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-amino-1,3,4-thiadiazole-2-thiol 5-amino-1,3,4-thiadiazole-2-thiol ReactionVessel S-Alkylation (Base, Solvent) 5-amino-1,3,4-thiadiazole-2-thiol->ReactionVessel Alkyl Halide (RX) Alkyl Halide (RX) Alkyl Halide (RX)->ReactionVessel Precipitation Precipitation (Cold Water) ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct 5-(alkylthio)-1,3,4-thiadiazol-2-amine Recrystallization->FinalProduct

Antimicrobial Activity Assays

The antimicrobial activity of the synthesized compounds is typically evaluated using standard microbiology techniques.

Antibacterial Activity (Agar Diffusion Method):

The antibacterial activity can be assessed by the agar well diffusion method. Bacterial strains are cultured in nutrient broth and then uniformly spread on Mueller-Hinton agar plates. Wells are created in the agar, and a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.[2]

Antifungal Activity (Mycelium Growth Rate Method):

For antifungal activity, the mycelium growth rate method is commonly employed. The test compounds are mixed with potato dextrose agar (PDA) at various concentrations. Mycelial discs of the test fungi are then placed on the center of the PDA plates. The plates are incubated, and the diameter of the fungal colony is measured. The inhibition rate is calculated by comparing the colony diameter in the treated plates with that of the control plates.[1]

Antimicrobial_Assay_Workflow cluster_bacterial Antibacterial Assay cluster_fungal Antifungal Assay BacterialCulture Bacterial Culture (e.g., S. aureus) AgarPlate Mueller-Hinton Agar Plate BacterialCulture->AgarPlate WellDiffusion Well Diffusion with Test Compound AgarPlate->WellDiffusion Incubation_B Incubation WellDiffusion->Incubation_B ZoneOfInhibition Measure Zone of Inhibition Incubation_B->ZoneOfInhibition FungalCulture Fungal Culture (e.g., R. solani) PDAPlate Potato Dextrose Agar with Test Compound FungalCulture->PDAPlate Inoculation Inoculation with Mycelial Disc PDAPlate->Inoculation Incubation_F Incubation Inoculation->Incubation_F ColonyMeasurement Measure Colony Diameter Incubation_F->ColonyMeasurement

Structure-Activity Relationship Insights and Future Directions

The preliminary data on 3-Amino-5-alkylthio-1,2,4-thiadiazole analogs suggests a promising scaffold for the development of novel bioactive compounds.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity ThiadiazoleRing 3-Amino-5-thio-1,2,4-thiadiazole R1 R1: Alkyl Group at S-position ThiadiazoleRing->R1 influences R2 R2: Substitution at Amino Group ThiadiazoleRing->R2 influences Herbicidal Herbicidal ThiadiazoleRing->Herbicidal Antimicrobial Antimicrobial R1->Antimicrobial R2->Antimicrobial

Future research in this area should focus on:

  • Systematic SAR Studies: A systematic variation of the alkylthio substituent (chain length, branching, and cyclization) and exploration of a wider range of substitutions on the amino group are needed to establish a more comprehensive SAR.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for the observed antimicrobial and herbicidal activities will be crucial for rational drug and herbicide design.

  • In Vivo Efficacy and Toxicity: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and safety profiles.

References

A Comparative Guide to the Synthesis of 1,2,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry, integral to a variety of pharmacologically active compounds.[1] Consequently, the development of efficient and versatile synthetic routes to access these molecules is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of four prominent synthetic methodologies for constructing the 1,2,4-thiadiazole ring system, offering a detailed examination of their experimental protocols, performance, and applicability.

Comparative Analysis of Synthesis Routes

The following table summarizes key quantitative data for four widely employed methods for the synthesis of 1,2,4-thiadiazoles, allowing for a rapid comparison of their efficiency and required reaction conditions.[1]

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsTypical Yields (%)
1. Oxidative Dimerization of Thioamides ThioamidesCeric Ammonium Nitrate (CAN)Acetonitrile, Room Temperature, 10-30 min85-95
2. From Nitriles and Thioamides Nitriles, ThioamidesIodine (I₂)Dichloromethane (DCM), 80°C, 12 h60-85
3. From Imidoyl Thioureas Imidoyl ThioureasPhenyliodine(III) bis(trifluoroacetate) (PIFA)Dichloromethane (DCM), Room Temperature, 5-10 min70-90
4. 1,3-Dipolar Cycloaddition 1,3,4-Oxathiazol-2-ones, Acyl CyanidesThermal (Reflux)Xylene, 130-160°C, ~20 h75-90

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes cited in the comparative analysis.

Oxidative Dimerization of Thioamides

This method provides a rapid and high-yielding synthesis of 3,5-disubstituted 1,2,4-thiadiazoles through the oxidative dimerization of thioamides.

Protocol: To a solution of the thioamide (2.0 mmol) in acetonitrile (10 mL), ceric ammonium nitrate (CAN) (4.0 mmol) is added. The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 10-30 minutes). Upon completion, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate. The solvent is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.[1]

Synthesis from Nitriles and Thioamides

This one-pot synthesis yields 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via an iodine-mediated oxidative formation of an N–S bond.[2]

Protocol: To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (DCM, 10 mL), iodine (I₂) (1.5 mmol) is added. The reaction mixture is stirred at 80°C in a sealed tube for 12 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (15 mL). The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate. The solvent is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to yield the desired 3,5-disubstituted 1,2,4-thiadiazole.[1]

Synthesis from Imidoyl Thioureas

This approach allows for the efficient and metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles through an oxidative intramolecular S-N bond formation.[3][4]

Protocol: To a stirred solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 5 mL), phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) is added at room temperature. The reaction is monitored by TLC and is typically complete within 5-10 minutes. Once complete, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The product is extracted with DCM (3 x 10 mL). The combined organic extracts are washed with brine (15 mL) and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to obtain the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.[1]

1,3-Dipolar Cycloaddition

This thermal cycloaddition reaction, a type of Huisgen cycloaddition, produces 5-acyl-3-substituted-1,2,4-thiadiazoles from nitrile sulfide precursors.[5][6]

Protocol: In a round-bottom flask, the 5-substituted-1,3,4-oxathiazol-2-one (nitrile sulfide precursor, 1.0 mmol) and the acyl cyanide (4.0 mmol) are dissolved in dry xylene (2.5 mL). The mixture is heated to reflux at 130-160°C for approximately 20 hours. After cooling the reaction mixture, the solvent and excess acyl cyanide are removed by distillation under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) to yield the 5-acyl-3-substituted-1,2,4-thiadiazole.[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes and a general experimental workflow.

Synthesis_Routes_Comparison cluster_start Starting Materials cluster_methods Synthetic Method cluster_product Product Thioamides Thioamides Method1 Oxidative Dimerization Thioamides->Method1 Nitriles_Thioamides Nitriles & Thioamides Method2 Iodine-Mediated Cyclization Nitriles_Thioamides->Method2 Imidoyl_Thioureas Imidoyl Thioureas Method3 PIFA-Mediated Cyclization Imidoyl_Thioureas->Method3 Oxathiazolones 1,3,4-Oxathiazol-2-ones & Acyl Cyanides Method4 1,3-Dipolar Cycloaddition Oxathiazolones->Method4 Thiadiazole 1,2,4-Thiadiazole Derivatives Method1->Thiadiazole Method2->Thiadiazole Method3->Thiadiazole Method4->Thiadiazole

Caption: Comparative overview of four synthetic routes to 1,2,4-thiadiazoles.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants + Reagents/Solvent) Start->Reaction_Setup Reaction Reaction Progression (Stirring/Heating) Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Drying Drying & Solvent Removal Workup->Drying Purification Purification (Chromatography/Crystallization) Drying->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the synthesis of 1,2,4-thiadiazoles.

References

A Comparative Guide to 3-Amino-5-ethylthio-1,2,4-thiadiazole and 1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific landscape reveals a significant disparity in the available research and experimental data between 3-Amino-5-ethylthio-1,2,4-thiadiazole and the broad class of 1,3,4-thiadiazole derivatives. While 1,3,4-thiadiazole derivatives have been extensively studied and documented for their diverse and potent biological activities, specific experimental data on this compound is notably scarce in publicly accessible scientific literature. This guide, therefore, provides a detailed overview of the well-established 1,3,4-thiadiazole derivatives and a more general comparison with the known biological activities of the 1,2,4-thiadiazole scaffold, highlighting the existing knowledge gaps.

Introduction to Thiadiazole Isomers

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The arrangement of these heteroatoms gives rise to four isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[1] Of these, the 1,3,4- and 1,2,4-isomers have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The 1,3,4-thiadiazole ring, in particular, is considered a "privileged scaffold" and a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity is believed to contribute to the ability of its derivatives to interfere with DNA replication and other cellular processes.[3]

1,3,4-Thiadiazole Derivatives: A Profile of Versatility

The 1,3,4-thiadiazole nucleus is a cornerstone in the development of a plethora of therapeutic agents.[4] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][5]

Antimicrobial Activity

A vast body of research underscores the potent antibacterial and antifungal properties of 1,3,4-thiadiazole derivatives.[6][7] These compounds have shown efficacy against a wide range of pathogens.

Table 1: Selected 1,3,4-Thiadiazole Derivatives and their Antimicrobial Activity

Compound ClassSpecific Derivative ExampleTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Phthalazinone-substituted 1,3,4-thiadiazoles2-[[1(2H)-phthalazinone-2-yl]methyl]-5-(p-tolylamino)-1,3,4-thiadiazoleBacillus subtilisMIC: 62.5 µg/mL[8]
Glucoside-containing 1,3,4-thiadiazolesA series of novel derivativesPhytophthora infestansEC50 values as low as 3.43 µg/mL[9]
Amide-functionalized 1,3,4-thiadiazolesNovel synthesized derivativesXanthomonas oryzae pv. oryzaeEC50 values reported[9]
Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives is a major focus of contemporary research. These compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.[10][11]

Table 2: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell Line(s)Activity Metric (e.g., IC50)Reference
2-Amino-1,3,4-thiadiazole derivatives5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (colon cancer), MCF-7 (breast cancer)IC50: 2.44 µM (LoVo), 23.29 µM (MCF-7)[12]
Pyridine-functionalized triazolo-thiadiazoles1-Methyl-4-(6-(substitutedphenyl)-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)pyridiniumMCF-7 (breast cancer)IC50 values ranging from 90.02 to 190.0 µg/mL[13]

1,2,4-Thiadiazole Derivatives: An Emerging Scaffold

While not as extensively studied as their 1,3,4-isomers, 1,2,4-thiadiazole derivatives are also recognized for their biological potential.[1] Research has indicated their utility as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of 1,2,4-thiadiazole derivatives against various cancer cell lines.

Table 3: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell Line(s)Activity Metric (e.g., IC50)Reference
1,2,4-Thiadiazole-1,2,4-triazole hybridsNovel synthesized derivativesMCF-7, MDA MB-231 (breast), A549 (lung), DU-145 (prostate)IC50 values ranging from 0.10 to 11.5 µM[14]
Resveratrol-inspired 1,2,4-thiadiazolesDerivatives replacing the stilbene bridgeMCF-7 (breast cancer)Cytotoxicity evaluated[1]

Comparative Synthesis Overview

The synthesis of 1,3,4- and 1,2,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide or thioamide precursors, respectively.

General Synthesis of 1,3,4-Thiadiazole Derivatives

A common route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents such as acids or oxidizing agents. Further functionalization at the amino or thiol groups allows for the generation of diverse derivatives.[15][16]

G Thiosemicarbazide Thiosemicarbazide Reagents Acid / Oxidizing Agent Thiadiazole 2-Amino-5-substituted-1,3,4-thiadiazole Reagents->Thiadiazole Cyclization Derivatives 1,3,4-Thiadiazole Derivatives Thiadiazole->Derivatives Functionalization

Figure 1. General synthesis pathway for 1,3,4-thiadiazole derivatives.

General Synthesis of 1,2,4-Thiadiazole Derivatives

The synthesis of 5-amino-1,2,4-thiadiazoles can be achieved through the oxidative N-S bond formation of imidoyl thioureas.[17] Various synthetic strategies exist, often employing metal-free conditions.[18]

G ImidoylThiourea Imidoyl Thiourea Oxidant Oxidant (e.g., I2) Thiadiazole 5-Amino-1,2,4-thiadiazole Oxidant->Thiadiazole Oxidative Cyclization Derivatives 1,2,4-Thiadiazole Derivatives Thiadiazole->Derivatives Further Reactions

Figure 2. General synthesis pathway for 1,2,4-thiadiazole derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. While specific protocols for this compound are not available, general methodologies for the synthesis and biological evaluation of thiadiazole derivatives are well-documented.

General Procedure for Synthesis of 1,3,4-Thiadiazole Derivatives (Example)

A mixture of a substituted thiosemicarbazide and a cyclizing agent (e.g., concentrated sulfuric acid) is stirred at a specific temperature for a set duration. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure 1,3,4-thiadiazole derivative.[19]

In Vitro Anticancer Activity Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). Subsequently, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated further. The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[14]

Conclusion

The class of 1,3,4-thiadiazole derivatives represents a highly fruitful area of research in medicinal chemistry, with a substantial body of evidence supporting their diverse biological activities. In contrast, while the 1,2,4-thiadiazole scaffold also shows promise, there is a clear need for further investigation into its derivatives, particularly for specifically substituted compounds like this compound. The lack of available data for this specific compound prevents a direct and detailed performance comparison. Future research efforts focused on the synthesis and biological evaluation of a wider range of 1,2,4-thiadiazole derivatives are warranted to fully explore their therapeutic potential and to enable more comprehensive comparative studies.

References

Comparative Analysis of the Antimicrobial Efficacy of Amino-Alkylthio-Thiadiazole Derivatives and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antimicrobial Performance of a Promising Class of Heterocyclic Compounds Against Standard Drugs, Supported by Experimental Data.

The emergence of multidrug-resistant microbial strains presents a formidable challenge to global public health. This necessitates the urgent exploration and development of novel antimicrobial agents with distinct mechanisms of action. Among the myriad of heterocyclic compounds investigated for their therapeutic potential, thiadiazole derivatives have garnered significant attention. This guide provides a comparative overview of the biological efficacy of a prominent subclass, 2-amino-5-alkylthio-1,3,4-thiadiazoles, against commonly employed standard antimicrobial drugs. While direct data on 3-Amino-5-ethylthio-1,2,4-thiadiazole is limited, the extensive research on its 1,3,4-thiadiazole isomers offers valuable insights into the antimicrobial prowess of this structural motif.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for representative 2-amino-5-alkylthio-1,3,4-thiadiazole derivatives against a panel of pathogenic bacteria and fungi, juxtaposed with the performance of standard antibiotics and antifungals.

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Thiadiazole Derivatives
2-Amino-5-(p-chlorophenyl)-1,3,4-thiadiazoleStaphylococcus aureus62.5[1]
Fluorinated/Chlorinated 5-(phenyl)-1,3,4-thiadiazol-2-amine derivativesStaphylococcus aureus20-28[1]
Fluorinated/Chlorinated 5-(phenyl)-1,3,4-thiadiazol-2-amine derivativesBacillus subtilis20-28[1]
Oxygenated 5-(phenyl)-1,3,4-thiadiazol-2-amine derivativesAspergillus niger32-42[1]
Oxygenated 5-(phenyl)-1,3,4-thiadiazol-2-amine derivativesCandida albicans32-42[1]
2-(1-Adamantylamino)-5-(p-nitrophenyl)-1,3,4-thiadiazoleEscherichia coli-[1]
Standard Drugs
AmpicillinBacillus subtilis & S. aureus-[1]
CiprofloxacinS. aureus & B. subtilis18-20[1]
FluconazoleAspergillus niger & C. albicans24-26[1]

Experimental Protocols

The determination of antimicrobial efficacy is paramount in the evaluation of new therapeutic agents. The following section details the methodologies for key experiments cited in the comparative data.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][3]

  • Preparation of Microtiter Plates: 96-well microtiter plates are filled with a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution of Test Compound: The test compound (thiadiazole derivative or standard drug) is serially diluted in the wells of the microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria) to allow for microbial growth.[3]

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]

Visualizing Experimental and Logical Frameworks

To further elucidate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start media Prepare Growth Media start->media inoculum Prepare Standardized Inoculum start->inoculum dilution Serial Dilution of Test Compounds media->dilution inoculate Inoculate Microtiter Plates inoculum->inoculate dilution->inoculate incubate Incubate Plates inoculate->incubate read Read Plates for Growth incubate->read mic Determine MIC read->mic

Caption: Workflow for the Broth Microdilution Method.

Concluding Remarks

The available data strongly suggests that 2-amino-5-alkylthio-1,3,4-thiadiazole derivatives represent a promising scaffold for the development of novel antimicrobial agents. Certain derivatives exhibit potent activity against both Gram-positive bacteria and pathogenic fungi, with efficacy comparable to or, in some instances, exceeding that of standard drugs. The versatility of the thiadiazole ring allows for extensive chemical modification, offering the potential to optimize antimicrobial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. Further in-depth studies, including mechanism of action elucidation and in vivo efficacy trials, are warranted to fully realize the therapeutic potential of this class of compounds.

References

Comparative Analysis of 3-Amino-5-ethylthio-1,2,4-thiadiazole: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a versatile pharmacophore known to interact with a wide range of biological targets, leading to a diverse pharmacological profile. This guide provides a comparative analysis of 3-Amino-5-ethylthio-1,2,4-thiadiazole and related analogs, focusing on their known biological activities as an indicator of potential cross-reactivity. The information presented herein is intended to aid researchers in anticipating potential on-target and off-target effects during drug development.

Overview of Biological Activities

Derivatives of the 3-amino-5-thio-1,2,4-thiadiazole core have demonstrated significant activity across multiple therapeutic areas, including oncology and infectious diseases. This broad bioactivity suggests that these compounds may interact with various cellular pathways and molecular targets.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiadiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies serve as a quantitative measure of their anti-proliferative potency.

Compound/AnalogCell LineIC50 (µM)Reference
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (colon carcinoma)2.44[1]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (breast cancer)23.29[1]
2-arylamino-5-aryl-1,3,4-thiadiazole derivativeMCF-7 (breast cancer)6.6[1]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (breast cancer)1.78[2]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (lung cancer)4.04[2]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (myelogenous leukemia)7.4[2]
1,2,4-thiadiazole-1,2,4-triazole derivative (Compound 8b)MCF-7 (breast cancer)0.10 ± 0.084[3]
Thiophene-substituted 1,3,4-thiadiazole (Compound 20b)HepG-2 (hepatocellular carcinoma)4.37 ± 0.7[4]
Thiophene-substituted 1,3,4-thiadiazole (Compound 20b)A-549 (lung cancer)8.03 ± 0.5[4]

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many compounds with potent antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Halogenated 2-amino-5-phenyl-1,3,4-thiadiazoleS. aureus20-28[5]
Halogenated 2-amino-5-phenyl-1,3,4-thiadiazoleB. subtilis20-28[5]
Halogenated 2-amino-5-phenyl-1,3,4-thiadiazoleE. coli24-40[5]
Oxygenated 2-amino-5-phenyl-1,3,4-thiadiazoleA. niger32-42[5]
Oxygenated 2-amino-5-phenyl-1,3,4-thiadiazoleC. albicans32-42[5]
Chlorinated/Fluorinated 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenolsS. aureus25[5]
Chlorinated/Fluorinated 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenolsE. coli25[5]
Chlorinated/Fluorinated 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenolsA. niger25[5]

Potential for Off-Target Effects via Cysteine Reactivity

A significant consideration for the cross-reactivity of 1,2,4-thiadiazole derivatives is their potential to react with protein thiols. Studies on 3-chloro-5-substituted-1,2,4-thiadiazoles have shown that these compounds can act as selective and efficient modifiers of cysteine residues in proteins.[6] This reactivity is attributed to the electrophilic nature of the thiadiazole ring, which can undergo nucleophilic attack by the thiol group of cysteine, leading to the formation of a disulfide bond and inactivation of the protein.[7] This suggests a potential for off-target effects with any protein containing reactive cysteine residues.

cysteine_reactivity Thiadiazole 3-Amino-5-ethylthio- 1,2,4-thiadiazole Disulfide_Bond Disulfide Bond Formation Thiadiazole->Disulfide_Bond Nucleophilic Attack Cysteine Cysteine Residue (in Protein) Cysteine->Disulfide_Bond Thiol Group Protein_Inactivation Protein Inactivation/ Altered Function Disulfide_Bond->Protein_Inactivation Off_Target Potential Off-Target Effects Protein_Inactivation->Off_Target

Caption: Cysteine Reactivity Pathway

Experimental Protocols

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Adherent cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound) and incubated for a further 24-72 hours.[8]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[8]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent such as DMSO.[8]

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 490 nm using a microplate reader.[8] The IC50 value is then calculated from the dose-response curve.[1]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compound (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (490nm) F->G H Calculate IC50 G->H

Caption: MTT Assay Workflow

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Dilution: Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[1]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[1]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Ellman's Assay for Thiol Reactivity

This assay quantifies the reaction between a compound and free thiol groups.

  • Reagent Preparation: A solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).[6]

  • Reaction Initiation: The test compound is added to a solution containing a known concentration of a thiol-containing molecule (e.g., glutathione or a cysteine-containing protein).[6]

  • Absorbance Monitoring: The reaction of the thiadiazole with the thiol group leads to the release of 2-nitro-5-thiobenzoate (TNB2-), which has a strong absorbance at 412 nm. The increase in absorbance at this wavelength is monitored over time using a spectrophotometer.[9]

  • Quantification: The concentration of reacted thiols is calculated from the absorbance values using the molar extinction coefficient of TNB2-.

Conclusion

The available data on 3-amino-5-thio-1,2,4-thiadiazole derivatives indicate a high potential for cross-reactivity due to their broad spectrum of biological activities and their inherent reactivity towards cysteine residues. Researchers and drug developers working with this compound should consider its potential to interact with multiple targets, including but not limited to those involved in cancer cell proliferation and microbial growth. Early-stage off-target screening and proteomics-based approaches to identify cysteine-reactive proteins are recommended to better characterize the selectivity profile of this compound and mitigate potential risks in drug development.

References

The 1,2,4-Thiadiazole Ring in Bioisosteric Replacement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic application of bioisosterism is a critical tool in lead optimization. This guide provides an objective comparison of the 1,2,4-thiadiazole ring as a bioisostere, with a focus on its role in replacing amide functionalities. The following analysis is based on experimental data from a study on casein kinase 2 (CSNK2) inhibitors, offering insights into the impact of this heterocycle on biological activity.

The concept of bioisosterism, the replacement of a functional group within a bioactive molecule with another group that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The 1,2,4-thiadiazole ring has emerged as a versatile scaffold in this regard, often employed as a bioisostere for amides and other five-membered heterocycles. Its unique electronic and steric properties can lead to improved physicochemical characteristics, metabolic stability, and pharmacokinetic profiles.

Case Study: 1,2,4-Thiadiazole as an Amide Bioisostere in CSNK2 Inhibitors

In a study focused on the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of casein kinase 2 (CSNK2), a protein kinase implicated in various diseases including cancer and viral infections, researchers explored the replacement of a key amide group with several five-membered heterocycles.[1] This provides a direct comparison of the 1,2,4-thiadiazole ring with other bioisosteres, most notably the more successful 1,2,4-triazole.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the in vitro biological activity of the parent acetamide compound and its heterocyclic bioisosteres, including the 1,2,4-thiadiazole derivative. The data clearly indicates that while the 1,2,4-triazole was a successful replacement, the 1,2,4-thiadiazole resulted in a significant loss of potency.[1]

Compound IDBioisosteric ReplacementCSNK2A2 (IC₅₀, µM)Antiviral Activity (MHV EC₅₀, µM)
Parent Acetamide0.231.1
14 1,2,4-Triazole0.0550.25
24 1,2,4-Thiadiazole >25 >25
22 1,3,4-Oxadiazole11>25
23 Thiazole1.9>25

Data sourced from a study on CSNK2 inhibitors.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the synthesis and biological evaluation of the 1,2,4-thiadiazole-containing compound and its analogs.

Synthesis of 3-(4-(1H-1,2,4-Thiadiazol-5-yl)phenyl)-5-cyclopropyl-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine (Compound 24)

A solution of 4-cyanobenzaldehyde, hydroxylamine hydrochloride, and sodium bicarbonate in ethanol is heated to reflux to yield the corresponding aldoxime. The aldoxime is then treated with N-chlorosuccinimide in dimethylformamide to generate the hydroximinoyl chloride. This intermediate is subsequently reacted with a thioamide in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane, leading to the formation of the 3,5-disubstituted 1,2,4-thiadiazole ring through a cyclization reaction. The final pyrazolo[1,5-a]pyrimidine core is typically synthesized in a separate multi-step process, and the two fragments are coupled via standard cross-coupling methodologies.

In Vitro CSNK2A2 Inhibition Assay

The inhibitory activity of the compounds against the CSNK2A2 enzyme is determined using a radiometric kinase assay. The assay is performed in a buffer solution containing ATP, the peptide substrate (RRRDDDSDDD), and the test compound at various concentrations. The reaction is initiated by the addition of the CSNK2A2 enzyme and incubated at 30°C. The reaction is then stopped, and the incorporation of ³³P-ATP into the peptide substrate is quantified using a scintillation counter. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]

Antiviral (MHV) Replication Assay

The antiviral activity of the compounds is assessed by measuring the inhibition of murine hepatitis virus (MHV) replication in a suitable host cell line, such as HeLa-MHVR cells. The cells are infected with MHV and subsequently treated with the test compounds at various concentrations. After an incubation period, cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The EC₅₀ values, representing the concentration of the compound that protects 50% of the cells from virus-induced death, are determined from the dose-response curves.[1]

Mandatory Visualization

The following diagrams illustrate the relevant biological pathway and a general experimental workflow for bioisosteric replacement studies.

G cluster_0 CSNK2 Signaling Pathway Growth_Factors Growth Factors / Mitogens Receptor Cell Surface Receptor Growth_Factors->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade CSNK2 CSNK2 Signaling_Cascade->CSNK2 Activation Phosphorylation Phosphorylation CSNK2->Phosphorylation Substrates Protein Substrates (e.g., transcription factors) Substrates->Phosphorylation Cellular_Response Cell Proliferation, Survival, and Viral Replication Phosphorylation->Cellular_Response Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors (e.g., Compound 24) Inhibitor->CSNK2 Inhibition G cluster_1 Bioisosteric Replacement Workflow Lead_Compound Identify Lead Compound with Target Moiety (e.g., Amide) Design Design Bioisosteric Analogs (e.g., 1,2,4-Thiadiazole) Lead_Compound->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis In_Vitro_Screening In Vitro Screening (Potency, Selectivity) Synthesis->In_Vitro_Screening ADME_Tox In Vitro ADME/Tox Profiling (Solubility, Stability, Cytotoxicity) In_Vitro_Screening->ADME_Tox SAR_Analysis Structure-Activity Relationship (SAR) Analysis and Further Optimization In_Vitro_Screening->SAR_Analysis In_Vivo_Studies In Vivo Pharmacokinetics and Efficacy Studies ADME_Tox->In_Vivo_Studies Promising Candidates ADME_Tox->SAR_Analysis In_Vivo_Studies->SAR_Analysis SAR_Analysis->Design Iterative Optimization

References

comparative docking studies of 3-Amino-5-ethylthio-1,2,4-thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the binding affinities and interaction patterns of various thiadiazole derivatives with key biological targets, providing insights for rational drug design. Please note that due to a lack of available literature, this guide focuses on structurally related 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives as a proxy for 3-Amino-5-ethylthio-1,2,4-thiadiazole derivatives.

Thiadiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2] Molecular docking studies are crucial in elucidating the potential mechanisms of action of these compounds by predicting their binding modes and affinities to various biological targets. This guide provides a comparative summary of docking studies performed on different series of thiadiazole derivatives, offering valuable data for researchers and drug development professionals.

Quantitative Docking Data

The following tables summarize the key quantitative data from various molecular docking studies on thiadiazole derivatives against different protein targets.

Table 1: Comparative Docking Scores of Thiadiazole Derivatives against Various Targets

Derivative ClassTarget ProteinTop Docking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3)ADP-sugar pyrophosphatase (NUDT5 Gene)-8.9--
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivativesDihydrofolate Reductase (DHFR)-Methotrexate-
Ethyl1-((5-amino-1,3,4-thiadiazol-2-yl) methyl) – 5 – ethyl-2,6-dimethyl – 4 – phenyl-1,4-dihydro pyridine-3-carboxylate derivativesOpen channel voltage-gated calcium channel protein (3DVE)-3.2496 (lowest)Ethosuximide-4.9318
3-aryl-5-substituted 1,3,4-thiadiazolesEpidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK)-Harmine-

Data compiled from multiple sources.[1][3][4]

Table 2: In Vitro Activity and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) Data

DerivativeBiological Target/Cell LineIC50 (µM)MM-GBSA (kcal/mol)
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3)ADP-sugar pyrophosphatase (NUDT5 Gene)--31.5
1,3,4-Thiadiazole 4hHuman Colon Carcinoma (HTC-116)2.03 ± 0.72-
1,3,4-Thiadiazole 4hHepatocellular Carcinoma (HepG-2)2.17 ± 0.83-
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative 10Dihydrofolate Reductase (DHFR)0.04 ± 0.82-
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative 13Dihydrofolate Reductase (DHFR)1.00 ± 0.85-
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative 14Dihydrofolate Reductase (DHFR)0.80 ± 0.55-
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative 15Dihydrofolate Reductase (DHFR)0.95 ± 0.73-
Methotrexate (Reference)Dihydrofolate Reductase (DHFR)0.14 ± 1.38-

Data compiled from multiple sources.[1][3]

Experimental Protocols

The methodologies employed in the cited docking studies generally follow a standardized workflow, which is essential for the reproducibility and validation of the in silico results.

General Molecular Docking Protocol:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogen atoms are added to the protein structure. The protein is then prepared for docking by assigning charges and protonation states.

  • Ligand Preparation: The 2D structures of the thiadiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.

  • Active Site Prediction and Grid Generation: The binding site of the protein is identified, often based on the location of the co-crystallized ligand in the PDB structure. A grid box is then generated around this active site to define the search space for the docking algorithm.

  • Molecular Docking: Docking is performed using software such as AutoDock, Schrödinger, or GLIDE. The algorithm explores various conformations and orientations of the ligand within the protein's active site and calculates the binding affinity, typically expressed as a docking score in kcal/mol.

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the docking scores and the predicted binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The interactions with key amino acid residues in the active site are visualized and examined.

Visualizations

The following diagrams illustrate the typical workflow of a comparative molecular docking study and a simplified representation of a signaling pathway that could be targeted by thiadiazole derivatives.

Molecular Docking Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) ProtPrep Protein Preparation (Add H, Assign Charges) PDB->ProtPrep Ligands Ligand Structures (2D to 3D) LigPrep Ligand Preparation (Energy Minimization) Ligands->LigPrep GridGen Grid Generation (Define Active Site) ProtPrep->GridGen Docking Molecular Docking (e.g., AutoDock, GLIDE) LigPrep->Docking GridGen->Docking Scoring Binding Affinity (Docking Score) Docking->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Thiadiazole Thiadiazole Derivative (Inhibitor) Thiadiazole->EGFR Inhibition Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Proliferation Cell Proliferation, Survival, etc. Signaling->Proliferation

References

Safety Operating Guide

Proper Disposal of 3-Amino-5-ethylthio-1,2,4-thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-5-ethylthio-1,2,4-thiadiazole, ensuring adherence to safety protocols and regulatory requirements.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to understand its potential hazards. Based on data for the closely related compound 3-Amino-5-methylthio-1,2,4-thiadiazole, the following hazards are identified.[1] Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using.

Hazard ClassificationPrecautionary Statements
Skin Irritation (Category 2) H315: Causes skin irritation.[1]
Eye Irritation (Category 2) H319: Causes serious eye irritation.[1]
Specific target organ toxicity – single exposure (Category 3) H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1] All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[2] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[3]

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous waste.[4][5]

  • Segregate waste streams to avoid mixing incompatible chemicals.[6][7] Store this waste separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container with a secure lid.[3]

  • Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof hazardous waste container for liquids.[3][5] Ensure the container is made of a compatible material.

  • Contaminated Sharps: Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container.[6]

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[3][7] The date when waste is first added to the container should also be included.[7]

4. Storage:

  • Store waste containers in a designated and secure satellite accumulation area that is at or near the point of generation.[5][9]

  • Keep containers tightly closed except when adding waste.[1][4][9]

  • Ensure the storage area is well-ventilated.[1][3] Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in a satellite accumulation area.[5][9]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5][6]

Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal.[3] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3]

  • Cleaning: After the bulk of the material has been removed, decontaminate the spill area with soap and water.[3]

  • Reporting: Report the spill to your institution's EHS department.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Materials identify->segregate collect Collect in Designated Waste Container segregate->collect label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Date) collect->label_container store Store in Secure Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Final Disposal by Licensed Contractor contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 3-Amino-5-ethylthio-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-5-ethylthio-1,2,4-thiadiazole

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for the closely related compound, 3-Amino-5-methylthio-1,2,4-thiadiazole, and general safety protocols for thiadiazole derivatives. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Hazard Identification and Classification

Based on the data for 3-Amino-5-methylthio-1,2,4-thiadiazole, this compound is classified as follows:

  • Skin Irritation: Category 2[1]

  • Serious Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Signal Word: Warning[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldNot generally required if handled in a fume hoodLab Coat or Chemical Resistant Apron
Reaction Work-up and Purification Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldNot generally required if handled in a fume hoodLab Coat or Chemical Resistant Apron
Spill Cleanup Well-ventilated area or Chemical Fume HoodHeavy-duty Nitrile or Neoprene GlovesChemical Safety Goggles and Face ShieldAir-purifying respirator with appropriate cartridgesChemical Resistant Coveralls

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2][3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before beginning work to minimize movement in and out of the fume hood.

Handling
  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.[1]

  • Weighing: When weighing the solid, use a ventilated balance enclosure or perform the task within the fume hood to prevent inhalation of dust particles.[2] Use dedicated, non-sparking spatulas and weighing boats.[3]

  • Dissolving and Reactions: Add the solid compound slowly to the solvent to avoid splashing.[3] If heating is necessary, use a well-controlled heating mantle with a condenser to prevent the release of vapors.[2]

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4] The container should be clearly labeled with the chemical name and associated hazards.

Emergency Procedures

In Case of Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, get medical advice.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for disposal.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including excess chemical, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.[3]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[3] Follow all local, state, and federal regulations for chemical waste disposal.[3] Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling & Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Designate Work Area in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment (Eyewash/Shower) prep2->prep3 prep4 Assemble All Materials and PPE prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Weigh Solid in Ventilated Enclosure handle1->handle2 exposure Personnel Exposure handle1->exposure handle3 Perform All Transfers and Reactions in Fume Hood handle2->handle3 handle4 Monitor Reaction and Maintain Control handle3->handle4 spill Spill Occurs handle3->spill post1 Decontaminate Equipment and Work Area handle4->post1 post2 Segregate and Label All Waste post1->post2 post5 Wash Hands Thoroughly post1->post5 post3 Store Waste in Designated Area post2->post3 post4 Arrange for Licensed Disposal post3->post4

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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3-Amino-5-ethylthio-1,2,4-thiadiazole
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3-Amino-5-ethylthio-1,2,4-thiadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.